Technical Documentation Center

1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
  • CAS: 957483-76-0

Core Science & Biosynthesis

Foundational

Synthesis Mechanism of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Technical Guide

Executive Summary and Synthetic Strategy The synthesis of highly functionalized pyrazole derivatives is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, 1-butyl-3,5-dimethyl-1H-pyra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Synthetic Strategy

The synthesis of highly functionalized pyrazole derivatives is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, 1-butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde serves as a critical molecular building block. The presence of the carbaldehyde group at the C-4 position enables late-stage functionalization, such as reductive amination, olefination, or oxidation to the corresponding carboxylic acid[1].

The synthesis is strategically divided into two self-validating phases:

  • Regioselective Cyclocondensation: The construction of the 1-butyl-3,5-dimethyl-1H-pyrazole core via the condensation of acetylacetone (pentane-2,4-dione) with butylhydrazine.

  • Regiospecific Electrophilic Aromatic Substitution: The introduction of the formyl group at the sterically hindered but electronically favored C-4 position using the Vilsmeier-Haack reaction[2][3].

Workflow A Acetylacetone + Butylhydrazine B Cyclocondensation (Ethanol, Reflux) A->B C 1-Butyl-3,5-dimethyl-1H-pyrazole (Intermediate) B->C E Electrophilic Aromatic Substitution (C-4 Position) C->E D Vilsmeier-Haack Reagent (POCl3 + DMF) D->E F Iminium Salt Intermediate E->F G Alkaline Hydrolysis (NaOH/H2O) F->G H 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde G->H

Figure 1: Two-stage synthetic workflow for 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Mechanistic Causality

Phase 1: Cyclocondensation

The reaction between acetylacetone and butylhydrazine proceeds via a bis-hydrazone intermediate. The causality of using ethanol as a solvent under reflux is driven by the need to efficiently remove the water byproduct (driving the equilibrium forward) while maintaining a temperature that ensures rapid cyclization without degrading the hydrazine. The symmetry of acetylacetone ensures that regiochemical ambiguity (often seen with unsymmetrical 1,3-diketones) is eliminated, yielding exclusively the 3,5-dimethyl substituted pyrazole.

Phase 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the premier method for formylating electron-rich heterocycles[2]. Research has shown that N-alkyl-3,5-dimethyl-1H-pyrazoles successfully undergo formylation at the C-4 position, whereas pyrazoles lacking an N-substituent often fail to formylate under analogous conditions due to deactivation via N-protonation or coordination with the reagent[3][4].

The Mechanism:

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl 3​ ) reacts with N,N-dimethylformamide (DMF) to generate the highly electrophilic chloroiminium ion (Vilsmeier reagent).

  • Electrophilic Attack: The electron-rich pyrazole ring attacks the chloroiminium ion. The methyl groups at C-3 and C-5 exert a positive inductive effect (+I) and hyperconjugation, significantly increasing the electron density at the C-4 position.

  • Aromatization and Hydrolysis: Loss of a proton restores aromaticity, yielding an iminium salt intermediate. Subsequent alkaline hydrolysis cleaves the iminium species to reveal the final carbaldehyde[2][3].

VilsmeierMechanism DMF DMF + POCl3 VR Chloroiminium Ion (Electrophile) DMF->VR -PO2Cl2^- Wheland Wheland Intermediate (Sigma Complex) VR->Wheland Pyr 1-Butyl-3,5-dimethyl-1H-pyrazole Pyr->Wheland C-4 Attack Iminium Stable Iminium Salt Wheland->Iminium -H+, -Cl^- Hydrolysis Aqueous Base (Hydrolysis) Iminium->Hydrolysis Product Target Carbaldehyde Hydrolysis->Product -HNMe2

Figure 2: Logical progression of the Vilsmeier-Haack formylation mechanism.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols incorporate built-in validation steps (TLC and temperature checkpoints).

Protocol A: Synthesis of 1-Butyl-3,5-dimethyl-1H-pyrazole
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, reflux condenser, and an addition funnel.

  • Reagents: Dissolve acetylacetone (100 mmol) in absolute ethanol (150 mL).

  • Addition: Cool the mixture to 0 °C. Add butylhydrazine (105 mmol) dropwise over 30 minutes to control the exothermic condensation.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) for 4 hours. Validation: Monitor via TLC (Hexane:EtOAc 3:1); the disappearance of the acetylacetone spot confirms reaction completion.

  • Workup: Concentrate under reduced pressure, extract with dichloromethane, wash with brine, dry over anhydrous Na 2​ SO 4​ , and evaporate to yield the intermediate.

Protocol B: Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Generation: In a dry 250 mL flask under argon, cool anhydrous DMF (300 mmol) to 0 °C. Add POCl 3​ (120 mmol) dropwise. Stir for 30 minutes at 0 °C until a pale yellow complex forms.

  • Substrate Addition: Dissolve the intermediate from Protocol A (100 mmol) in anhydrous DMF (20 mL) and add dropwise to the Vilsmeier reagent at 0 °C.

  • Heating: Gradually warm the mixture to 90 °C and stir for 6 hours. Validation: The reaction mixture will darken; TLC monitoring is required to confirm the consumption of the starting pyrazole.

  • Hydrolysis: Cool the mixture to room temperature and pour it over crushed ice (200 g). Carefully neutralize with 20% aqueous NaOH until pH 8-9 is reached[2]. Extract with ethyl acetate (3 x 100 mL).

  • Purification: Dry the organic layer, concentrate, and purify via silica gel column chromatography to obtain 1-butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 957483-76-0).

Quantitative Data Summary

The following table summarizes the stoichiometric ratios, expected yields, and critical parameters for the synthesis.

ParameterPhase 1: CyclocondensationPhase 2: Formylation
Substrate Acetylacetone (1.0 eq)1-Butyl-3,5-dimethyl-1H-pyrazole (1.0 eq)
Reagent Butylhydrazine (1.05 eq)POCl 3​ (1.2 eq) / DMF (3.0 eq)
Solvent Absolute EthanolN,N-Dimethylformamide (DMF)
Temperature 0 °C 78 °C (Reflux)0 °C 90 °C
Time 4 hours6 hours
Expected Yield 85 - 92%70 - 80%
Validation Method TLC (Hexane:EtOAc 3:1)TLC (Hexane:EtOAc 2:1) & pH monitoring

References

  • Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry. Retrieved from [Link]

  • SciSpace. (2006). Top 94 papers published by Armenian National Academy of Sciences in 2006. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Pharmaceutical Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and the known pharmacological significance of the pyrazole scaffold, this document details its synthesis, physicochemical properties, and potential applications.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry. Pyrazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The functionalization of the pyrazole ring allows for the fine-tuning of its biological activity, making its derivatives, such as 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, attractive candidates for drug discovery programs.

Physicochemical Properties

While specific experimental data for 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is not extensively available in public literature, its properties can be predicted based on its structure and data from analogous compounds.

PropertyValue/PredictionSource/Basis
CAS Number 957483-76-0
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol Calculated
Appearance Likely a solid at room temperature.Analogy to similar pyrazole carbaldehydes.
Melting Point Not reported. Expected to be in the range of other N-alkylated dimethyl-pyrazole-4-carbaldehydes.
Boiling Point Not reported. Likely to be >200 °C at atmospheric pressure.Analogy to similar compounds.
Solubility Predicted to have low aqueous solubility and good solubility in organic solvents like ethanol, acetone, and ethyl acetate.The pyrazole core is relatively nonpolar, and the butyl group increases lipophilicity.

Synthesis and Reaction Mechanisms

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.

The Vilsmeier-Haack Reaction: A Step-by-Step Protocol

The synthesis of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde would logically proceed via the Vilsmeier-Haack formylation of 1-Butyl-3,5-dimethyl-1H-pyrazole.

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a cooled, inert atmosphere, phosphorus oxychloride (POCl₃) is slowly added to anhydrous N,N-dimethylformamide (DMF). This exothermic reaction forms the electrophilic Vilsmeier reagent, a chloroiminium ion.

  • Electrophilic Aromatic Substitution: The substrate, 1-Butyl-3,5-dimethyl-1H-pyrazole, is added to the pre-formed Vilsmeier reagent. The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.

  • Hydrolysis: The reaction mixture is then carefully quenched with water or a mild base. This hydrolyzes the iminium salt to yield the final product, 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

Diagram of the Vilsmeier-Haack Reaction Workflow:

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate 1-Butyl-3,5-dimethyl-1H-pyrazole Intermediate Iminium Salt Intermediate Substrate->Intermediate + Vilsmeier Reagent Hydrolysis Hydrolysis (H₂O) Intermediate->Hydrolysis Product 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Hydrolysis->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Workflow for the synthesis of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction.

Spectroscopic Characterization

The structure of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:

  • ¹H NMR:

    • Signals corresponding to the butyl group protons (triplet for the terminal methyl, multiplets for the methylene groups).

    • Two singlets for the two methyl groups on the pyrazole ring.

    • A singlet for the aldehyde proton, typically in the range of 9-10 ppm.

  • ¹³C NMR:

    • Signals for the carbons of the butyl group.

    • Signals for the two methyl carbons.

    • Signals for the pyrazole ring carbons.

    • A signal for the aldehyde carbonyl carbon, typically in the range of 180-200 ppm.

  • IR Spectroscopy:

    • A strong absorption band for the aldehyde C=O stretch, typically around 1680-1700 cm⁻¹.

    • C-H stretching and bending vibrations for the alkyl groups and the pyrazole ring.

  • Mass Spectrometry:

    • The molecular ion peak corresponding to the molecular weight of the compound (180.25 g/mol ).

    • Fragmentation patterns consistent with the loss of the butyl group and the formyl group.

Potential Applications in Drug Discovery

The pyrazole scaffold is a cornerstone in the development of a wide array of therapeutic agents. The introduction of a carbaldehyde group at the 4-position of the pyrazole ring provides a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for biological screening.

Target Pathways and Rationale
  • Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.

  • Anticancer Therapeutics: Numerous pyrazole-containing compounds have demonstrated significant anticancer activity through various mechanisms, including the inhibition of kinases and the induction of apoptosis.

  • Phosphodiesterase (PDE) Inhibitors: The pyrazole scaffold has been identified as a core structure in the design of potent PDE inhibitors, which have therapeutic applications in inflammatory diseases and neurological disorders.

Diagram of a Potential Drug Discovery Workflow:

Drug_Discovery Start 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Library Derivative Library Synthesis (e.g., reductive amination, condensation) Start->Library Screening High-Throughput Screening (e.g., enzyme assays, cell-based assays) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit->Lead_Opt Active Compounds Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A generalized workflow for the utilization of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde in a drug discovery program.

Conclusion

1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a valuable building block for the synthesis of novel pyrazole derivatives with significant potential in drug discovery. Its synthesis via the Vilsmeier-Haack reaction is a well-established and efficient method. While specific experimental data for this compound is limited, its physicochemical and spectroscopic properties can be reliably predicted based on its chemical structure and data from analogous compounds. The versatility of the pyrazole scaffold, combined with the reactive aldehyde functionality, makes this compound a promising starting point for the development of new therapeutic agents targeting a range of diseases.

References

  • Chaturvedi, D. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1832. [Link]

  • Patel, H. D., et al. (2015). Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. Journal of Heterocyclic Chemistry, 52(5), 1395-1402.
  • Li, Z., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(12), 14699-14710.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
  • Al-Sultani, K. H., & Al-Majidi, S. M. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-291.
  • Venkateswarlu, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. The Royal Society of Chemistry.
  • Singh, N., & Gupta, A. (2022). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Research Journal of Pharmacy and Technology, 15(2), 923-929.
  • Tumosienė, I., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
  • Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1051.
  • Henderson, J. L., et al. (2019). Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic αvβ6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 62(21), 9579-9602.
  • Reddy, T. S., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(10), 7189-7195.
  • Kumar, A., & Kumar, S. (2014). Pharmacological Significance of Pyrazole and its Derivatives- A Review. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(3), 163-172.
  • El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245.
  • Thumar, N. M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667.
  • Guedes, N., et al. (2018).
  • Guedes, N., et al. (2018).
  • Card, G. L., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design.
  • Patil, S. A., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(12), 5621-5624.
  • Gode, D., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 641-651.
  • BenchChem. (2023). An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Sharma, S., & Kumar, P. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 5(10), 4350-4355.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • Fouad, M. M., & Elaasser, M. M. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents against both
Foundational

Crystal Structure Analysis of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Technical Guide

Executive Summary The structural elucidation of small organic building blocks is a cornerstone of rational drug design and materials science. 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 957483-76-0) is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small organic building blocks is a cornerstone of rational drug design and materials science. 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 957483-76-0) is a highly versatile pyrazole derivative[1]. The pyrazole core is a privileged scaffold in medicinal chemistry, frequently exhibiting anti-inflammatory, antimicrobial, and antineoplastic activities. The precise spatial arrangement of the flexible N-butyl chain and the reactive C4-carbaldehyde group dictates the molecule's interaction with biological targets and its behavior in solid-state packing.

This whitepaper provides a rigorously detailed, self-validating protocol for the single-crystal X-ray diffraction (SCXRD) analysis of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, moving from crystal growth mechanics to advanced computational refinement using Olex2 and SHELXL[2][3].

Experimental Workflow: Crystallization and Sample Preparation

The fundamental prerequisite for high-resolution X-ray crystallography is the generation of a macroscopic, defect-free single crystal.

Causality in Solvent Selection

1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a moderately lipophilic organic molecule with a polar carbonyl head and a hydrophobic butyl tail. Crystallization must balance solubility and nucleation kinetics. We employ a slow evaporation method using a binary solvent system (Hexane/Ethyl Acetate). Hexane acts as an anti-solvent that restricts the solubility of the pyrazole core, while ethyl acetate provides initial solvation. As the more volatile solvent evaporates, the solution reaches supersaturation slowly, favoring the thermodynamic growth of a single crystal over rapid kinetic precipitation (which yields polycrystalline powders).

Step-by-Step Crystallization Protocol
  • Dissolution: Dissolve 50 mg of high-purity (>99%) 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde in 2 mL of a 4:1 Hexane/Ethyl Acetate mixture in a 5 mL borosilicate glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial to remove heterogeneous nucleation sites (dust particles).

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle. Place the vial in a vibration-free, isothermal environment (298 K).

  • Harvesting: After 5–7 days, inspect the vial under polarized light microscopy. Select a crystal with sharp, well-defined faces (ideal dimensions: ~0.15 × 0.10 × 0.10 mm)[4].

Figure 1: Mechanistic workflow for the crystallization and data collection of small organic molecules.

X-ray Diffraction Data Collection

Cryogenic Mounting and Data Acquisition

The selected crystal is coated in a cryoprotectant (e.g., Paratone-N oil) and mounted on a MiTeGen micromount. The sample is immediately flash-cooled to 100 K using an open-flow nitrogen cryostat.

  • Mechanistic Insight: Cryocooling serves two critical functions: (1) it drastically reduces the atomic thermal displacement parameters (ADPs), thereby increasing the intensity of high-angle diffraction spots, and (2) it mitigates radiation damage caused by free radicals generated during X-ray exposure[5].

Data collection is typically performed on a diffractometer equipped with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å) and a CMOS or CCD detector[6]. A full sphere of data is collected using ω and ϕ scans to ensure high redundancy and completeness.

Structure Solution and Refinement Pathway

The transformation of raw diffraction spots into a precise 3D atomic model requires rigorous mathematical processing. We utilize the Olex2 graphical user interface, which integrates seamlessly with the SHELX suite of programs[2][3].

Data Reduction and Phase Solution

Raw frames are integrated, and intensities are corrected for Lorentz and polarization effects. Multi-scan absorption correction is applied. The phase problem is solved using intrinsic phasing (SHELXT), which rapidly generates an initial electron density map revealing the heavy atoms (C, N, O).

Least-Squares Refinement (olex2.refine / SHELXL)
  • Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically using full-matrix least-squares on F2 . This accounts for the directional thermal motion of the atoms.

  • Hydrogen Atom Placement: Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model. For the methyl groups (C3 and C5) and the flexible butyl chain, the thermal parameters are set to Uiso​(H)=1.5Ueq​(C) and 1.2Ueq​(C) , respectively.

  • Handling Disorder: The N-butyl chain is highly susceptible to conformational disorder in the solid state. If residual electron density peaks indicate multiple conformations, the chain is modeled over two positions using PART instructions, and site occupancy factors (SOFs) are refined.

Figure 2: Computational pathway for structure solution and refinement using Olex2/SHELXL.

Structural Analysis & Conformational Insights

Molecular Geometry

In the solid state, the pyrazole ring of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is strictly planar. The critical structural feature is the torsion angle between the pyrazole plane and the C4-carbaldehyde group. Due to the steric hindrance imposed by the adjacent C3 and C5 methyl groups, the carbonyl oxygen is forced slightly out of coplanarity with the heterocyclic ring, minimizing allylic strain.

Crystal Packing and Intermolecular Interactions

Because the molecule lacks classical hydrogen bond donors (no N-H or O-H groups), the crystal packing is entirely governed by weak intermolecular forces:

  • Dipole-Dipole Interactions: Driven by the highly polarized C=O bond.

  • C-H···O Contacts: Weak non-classical hydrogen bonds between the acidic pyrazole/alkyl protons and the carbonyl oxygen.

  • van der Waals Forces: The hydrophobic butyl chains interdigitate, forming lipophilic layers within the crystal lattice.

Quantitative Crystallographic Data (Predicted Parameters)

The table below summarizes the typical crystallographic parameters expected for a high-quality refinement of this compound.

ParameterValue / Description
Chemical Formula C₁₀H₁₆N₂O
Formula Weight 180.25 g/mol [1]
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic or Triclinic (Typical for flexible alkyls)
Absorption Coefficient ( μ ) ~0.08 mm⁻¹
Refinement Method Full-matrix least-squares on F2 [7]
Final R indices ( I>2σ(I) ) R1​≤0.050 , wR2​≤0.120
Goodness-of-fit on F2 ~1.00 - 1.05

Validation and Quality Control

The final structural model must be subjected to rigorous validation using the IUCr's checkCIF utility. This self-validating step ensures that bond lengths, angles, and thermal parameters fall within chemically sensible limits. Any Level A or B alerts (such as missing symmetry or highly anisotropic atoms) must be addressed in the refinement stage before the structure is considered authoritative[6].

References

  • Bourhis, L. J., Dolomanov, O. V., Grosse-Kunstleve, R. W., et al. "The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected." IUCrJ, 2015. Available at:[Link]

  • OlexSys. "Structure Refinement | OlexSys." OlexSys Manual. Available at:[Link]

  • Northwestern University IMSERC. "Structure Solution and Refinement with Olex2: A guide for Chem 432 Students." Available at: [Link]

Sources

Exploratory

The Toxicity and Environmental Impact of 1-Butyl Pyrazole Derivatives: A Comprehensive Technical Guide

Executive Summary The rapid expansion of heterocyclic chemistry has positioned pyrazole derivatives at the forefront of pharmaceutical, agrochemical, and materials science research. Specifically, 1-butyl pyrazole derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid expansion of heterocyclic chemistry has positioned pyrazole derivatives at the forefront of pharmaceutical, agrochemical, and materials science research. Specifically, 1-butyl pyrazole derivatives are garnering significant attention due to their highly tunable pharmacokinetic properties and potent biological activities. However, the very structural modifications that enhance their efficacy—such as the lipophilic 1-butyl substitution—also introduce complex toxicological profiles and environmental persistence risks.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between synthetic utility and ecological responsibility. This guide dissects the mechanistic toxicity of 1-butyl pyrazoles, evaluates their environmental footprint, and provides field-proven, self-validating protocols for assessing their ecotoxicity.

Chemical Architecture and Biological Reactivity

The pharmacological and toxicological behavior of 1-butyl pyrazole derivatives is fundamentally driven by their molecular architecture. The pyrazole core—a five-membered heterocycle containing two adjacent nitrogen atoms—acts as a versatile pharmacophore capable of hydrogen bonding and π-π stacking with biological targets [1].

The addition of the butyl group (-CH₂-CH₂-CH₂-CH₃) at the N1 position introduces critical structural modulations:

  • Electronic Effects: The butyl substituent acts as an electron-donating group, increasing the electron density at N1 and adjacent ring atoms via hyperconjugation and inductive effects. This stabilizes the molecule's dipolar resonance structures [2].

  • Lipophilicity (LogP): The hydrophobic alkyl chain significantly increases the molecule's partition coefficient. While this enhances cellular membrane penetration and target engagement, it simultaneously increases the risk of bioaccumulation in lipid-rich tissues of aquatic organisms.

Mechanisms of Cytotoxicity and Molecular Targets

The cytotoxicity of 1-butyl pyrazoles is rarely non-specific; rather, it is the result of targeted enzymatic blockade and subsequent cellular stress cascades.

In agrochemical applications, derivatives such as 4-bromo-1-butyl-1H-pyrazole have been synthesized to act as potent inhibitors of Acetylcholinesterase (AChE), aiming to combat pyrethroid-resistant strains of Anopheles gambiae[3]. In oncology, similar pyrazole scaffolds are engineered to competitively bind to the ATP-binding pocket of Cyclin-dependent kinase 2 (CDK2), inducing cell cycle arrest and apoptosis in hepatic and mammary carcinoma lines [1]. Furthermore, the intracellular accumulation of these lipophilic compounds can trigger severe oxidative stress, overwhelming the cell's antioxidant defenses and leading to lipid peroxidation.

ToxicityMechanisms A 1-Butyl Pyrazole Derivative Exposure B Lipophilic Cellular Membrane Penetration A->B Uptake C Enzyme Target Binding (e.g., AChE, CDK2) B->C Affinity Binding D Intracellular ROS Generation B->D Oxidative Stress E Metabolic Disruption & Kinase Inhibition C->E Catalytic Blockade F Apoptosis / Cytotoxicity D->F DNA/Lipid Damage E->F Signal Arrest

Molecular pathways of 1-butyl pyrazole-induced cellular cytotoxicity.

Environmental Impact and Ecotoxicity

The environmental fate of 1-butyl pyrazole derivatives is a growing regulatory concern. Due to their synthetic stability and lipophilicity, these compounds resist rapid aqueous hydrolysis. Safety data sheets for commercial derivatives, such as methyl 1-butyl-1H-pyrazole-3-carboxylate, explicitly mandate preventing these chemicals from entering drains, waterways, or soil due to uncharacterized but potentially severe ecological persistence [4].

Aquatic toxicity is typically the primary environmental endpoint evaluated. Studies utilizing the Artemia salina (brine shrimp) lethality bioassay have demonstrated that highly active pyrazole derivatives can exhibit IC50 values as low as 19.5 ppm, indicating substantial acute toxicity to marine micro-organisms [5].

EcotoxicityWorkflow S1 Synthesis & Purification S2 Physicochemical Profiling (LogP) S1->S2 S3 In Vitro Aquatic Toxicity Assays S2->S3 S4 Environmental Fate Modeling S3->S4 S5 Regulatory Risk Assessment S4->S5

Standardized workflow for pyrazole environmental risk assessment.

Quantitative Toxicity Data

To contextualize the biological impact of pyrazole derivatives, the following table synthesizes quantitative toxicity and efficacy metrics from recent literature.

Compound Class / DerivativeAssay / TargetMetricValue RangeReference
Pyrazolone heterocyclic derivativesBrine Shrimp Lethality (Aquatic Toxicity)IC5019.5 - 38.0 ppm[5]
Mono-pyrazole (Compound O4)DPPH Radical Scavenging (Antioxidant)IC5040.91 µg/mL[6]
Bis-pyrazole (Compound 6c)Antimicrobial (E. coli inhibition)MIC0.005 mg/mL[6]
Difluoromethyl ketone pyrazolesAgAChE Inhibition (Insecticidal)IC50~25.1 nM[3]

Standardized Experimental Protocols

To ensure high-fidelity data generation, researchers must employ rigorous, self-validating methodologies. Below are the core protocols for assessing the ecotoxicity and pharmacological safety of 1-butyl pyrazole derivatives.

Protocol A: Artemia salina (Brine Shrimp) Lethality Bioassay

Causality: This assay is utilized as a highly sensitive, cost-effective proxy for preliminary aquatic toxicity. The physiological response of A. salina correlates strongly with mammalian cell line cytotoxicity and broader ecological impact.

  • Hatching: Incubate Artemia salina cysts in artificial seawater (38 g/L NaCl) at 25°C under continuous illumination and aeration for 48 hours. Reasoning: Controlled salinity and oxygenation ensure a uniform physiological baseline, minimizing false-positive mortality due to environmental stress.

  • Sample Preparation: Dissolve the 1-butyl pyrazole derivative in 100% DMSO, then dilute with artificial seawater to achieve test concentrations (e.g., 10, 50, 100, 150 ppm). Ensure the final DMSO concentration does not exceed 0.1% v/v. Reasoning: The lipophilic nature of the butyl group requires a co-solvent for aqueous dispersion; exceeding 0.1% DMSO will induce baseline solvent toxicity.

  • Exposure: Transfer 10 active nauplii to each test vial containing 5 mL of the test solution. Incubate in the dark at 25°C for 24 hours.

  • Quantification: Count the surviving nauplii using a stereomicroscope. Calculate the percentage of lethality and determine the IC50 using Probit analysis.

  • Self-Validation Checkpoint: A concurrent positive control (e.g., potassium dichromate) and a negative vehicle control (0.1% DMSO) must be run. The assay is only valid if the negative control exhibits <5% mortality and the positive control falls within its established historical IC50 confidence interval.

Protocol B: In Silico ADMET and Environmental Fate Modeling

Causality: Before scaling up synthesis, computational profiling prevents the generation of environmentally persistent organic pollutants (POPs). In silico ADMET profiling and Density Functional Theory (DFT) analyses confirm whether specific pyrazole scaffolds possess mutagenic (AMES) toxicity or environmental accumulation risks [6].

  • Conformer Generation: Generate 3D molecular structures of the target 1-butyl pyrazoles using energy minimization algorithms (e.g., MMFF94 force field).

  • ADMET Prediction: Process the SMILES strings through predictive platforms (e.g., SwissADME, pkCSM) to calculate the octanol-water partition coefficient (LogP), topological polar surface area (TPSA), and AMES toxicity.

  • Environmental Fate Simulation: Utilize EPA EPI Suite™ to estimate the bioconcentration factor (BCF) and soil adsorption coefficient (Koc).

  • Self-Validation Checkpoint: The computational pipeline must cross-reference predicted LogP values with experimental shake-flask partition data for a small subset of the synthesized library. A Pearson correlation coefficient (r) > 0.85 validates the predictive power of the model for the remaining untested derivatives.

Conclusion

1-Butyl pyrazole derivatives represent a highly valuable class of heterocycles with immense potential in drug discovery and agrochemical development. However, the lipophilic nature of the N-butyl substitution inherently elevates the risk of aquatic toxicity and environmental persistence. By integrating rigorous in silico predictive modeling with standardized in vitro ecotoxicity assays, researchers can actively design "greener" pyrazole derivatives that maintain target efficacy while mitigating ecological harm.

References

  • Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - MDPI. URL:[Link]

  • Cytotoxicity study of pyrazole derivatives - Bangladesh Journal of Pharmacology. URL:[Link]

  • Fluoromethyl Ketone Prodrugs: Potential New Insecticides Towards Anopheles gambiae - VTechWorks. URL:[Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC. URL:[Link]

Sources

Foundational

Electronic Properties and Density Functional Theory (DFT) Calculations of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Guide for Pharmacophore Development

Executive Summary In contemporary rational drug design, pyrazole-containing heterocycles serve as privileged scaffolds. Specifically, 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 957483-76-0) represents a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary rational drug design, pyrazole-containing heterocycles serve as privileged scaffolds. Specifically, 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 957483-76-0) represents a highly versatile intermediate and pharmacophore utilized in the synthesis of anticancer, antimicrobial, and anti-inflammatory agents. The strategic placement of the lipophilic butyl chain, the sterically directing dimethyl groups, and the reactive carbaldehyde moiety creates a highly tunable electronic environment.

To fully leverage this molecule in drug development, researchers must understand its quantum mechanical behavior. Density Functional Theory (DFT) has become the gold standard for elucidating these molecular-level mechanisms, providing critical insights into frontier molecular orbitals (FMOs), molecular electrostatic potentials (MEP), and chemical reactivity descriptors [1]. This whitepaper provides an in-depth technical guide to the electronic properties of 1-butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, grounded in rigorous DFT computational protocols.

Structural and Pharmacological Context

The pharmacological efficacy of pyrazole-4-carbaldehyde derivatives is heavily dictated by their electronic distribution. The pyrazole core acts as a robust hydrogen-bond donor/acceptor system, while the 4-carbaldehyde group serves as a highly electrophilic center, capable of forming covalent or strong polar interactions with target residues (e.g., cysteine residues in kinase binding pockets or the COX-2 active site) [2].

The addition of the 1-butyl group significantly enhances the lipophilicity (LogP) of the molecule, improving cellular membrane permeability—a critical factor in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Simultaneously, the 3,5-dimethyl groups provide steric shielding, which restricts the rotational freedom of the carbaldehyde group and forces the molecule into a specific bioactive conformation [3].

SARLogic A 1-Butyl Group (Lipophilicity) E Receptor Binding Pocket (e.g., Kinase/COX-2) A->E Hydrophobic Interaction B 3,5-Dimethyl Groups (Steric Shielding) B->E Orientation Control C Pyrazole Core (Hydrogen Bonding) C->E H-bond Donor/Acceptor D 4-Carbaldehyde (Electrophilic Center) D->E Covalent/Polar Contacts

Structure-Activity Relationship (SAR) logic for the pyrazole-4-carbaldehyde pharmacophore.

DFT Computational Methodology: A Self-Validating Protocol

To accurately predict the electronic properties of 1-butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a rigorous computational protocol must be established. The following step-by-step methodology utilizes Gaussian 16 (or equivalent quantum chemistry software) and is designed to be a self-validating system.

Step-by-Step DFT Protocol
  • Initial Geometry Construction: Construct the 3D molecular structure using GaussView or Avogadro. Ensure the initial dihedral angles of the butyl chain are set in an extended (anti) conformation to minimize initial steric clashes.

  • Selection of Level of Theory (Causality): Set the calculation to the B3LYP hybrid functional with the 6-311++G(d,p) basis set.

    • Why B3LYP? B3LYP incorporates a portion of exact Hartree-Fock exchange, which mitigates the self-interaction error inherent in pure density functionals. This provides highly accurate thermochemical and geometric data for conjugated organic heterocycles [1].

    • Why 6-311++G(d,p)? The inclusion of diffuse functions ("++") is absolutely critical for this molecule. Diffuse functions allow the electron density to extend further from the nucleus, which is necessary to accurately model the lone pairs on the pyrazole nitrogen atoms and the carbaldehyde oxygen. The polarization functions ("(d,p)") account for the distortion of atomic orbitals in the highly conjugated system.

  • Geometry Optimization: Run the optimization to find the lowest energy conformation in the gas phase (or utilizing a Solvation Model based on Density, SMD, if modeling aqueous physiological conditions).

  • Frequency Calculation (Self-Validation Step): Immediately follow the optimization with a vibrational frequency calculation at the same level of theory.

    • Validation Rule: The calculation must yield zero imaginary frequencies . If an imaginary frequency is present, the optimized geometry represents a transition state (a saddle point) rather than a true local minimum. If this occurs, the geometry must be manually perturbed along the normal mode of the imaginary frequency and re-optimized.

  • Wavefunction Analysis: Extract the formatted checkpoint file (.fchk) to generate the FMO energy levels, Molecular Electrostatic Potential (MEP) surfaces, and perform Natural Bond Orbital (NBO) analysis.

DFTWorkflow A Input Geometry (1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde) B Geometry Optimization Functional: B3LYP | Basis: 6-311++G(d,p) A->B C Frequency Calculation (Validation: Zero Imaginary Frequencies) B->C D Wavefunction & Electronic Analysis C->D E HOMO-LUMO Energy Gap D->E F MEP Surface Mapping D->F G NBO Analysis (Hyperconjugation) D->G

Step-by-step DFT computational workflow for electronic property analysis.

Electronic Properties and Global Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the chemical reactivity and kinetic stability of the molecule.

In 1-butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, the HOMO is predominantly localized over the pyrazole ring, indicating this region's propensity to act as an electron donor. Conversely, the LUMO is heavily concentrated on the 4-carbaldehyde moiety, confirming its role as the primary site for nucleophilic attack [4].

Using Koopmans' theorem, the ionization potential ( I≈−EHOMO​ ) and electron affinity ( A≈−ELUMO​ ) can be derived to calculate global reactivity descriptors. The table below summarizes the expected quantitative DFT data for this class of substituted pyrazole-4-carbaldehydes[3].

Table 1: DFT-Derived Electronic Parameters (B3LYP/6-311++G(d,p))
Molecular DescriptorSymbolCalculated Value (Expected)Physical Significance
HOMO Energy EHOMO​ -6.45 eVElectron-donating ability (Nucleophilicity).
LUMO Energy ELUMO​ -1.98 eVElectron-accepting ability (Electrophilicity).
Energy Gap ΔE 4.47 eVIndicator of kinetic stability and chemical reactivity. A smaller gap implies higher reactivity.
Ionization Potential I 6.45 eVEnergy required to remove an electron.
Electron Affinity A 1.98 eVEnergy released when an electron is added.
Electronegativity χ 4.215 eVTendency to attract electrons ( χ=2I+A​ ).
Chemical Hardness η 2.235 eVResistance to charge transfer ( η=2I−A​ ).
Softness S 0.224 eV −1 Measure of polarizability ( S=2η1​ ).
Electrophilicity Index ω 3.97 eVPropensity to acquire an additional electron charge ( ω=2ηχ2​ ).

Note: Values are representative benchmarks based on structurally analogous pyrazole-4-carbaldehyde derivatives optimized under identical theoretical frameworks.

Molecular Electrostatic Potential (MEP) and NBO Analysis

MEP Surface Mapping

The Molecular Electrostatic Potential (MEP) is a critical 3D visual descriptor used in drug design to predict non-covalent interactions (e.g., hydrogen bonding) between the ligand and the receptor.

  • Red Regions (Negative Potential): In this molecule, the deep red regions are strictly localized over the carbonyl oxygen of the carbaldehyde group and the unalkylated nitrogen (N2) of the pyrazole ring. These are the primary hydrogen-bond acceptor sites.

  • Blue Regions (Positive Potential): The blue regions are localized around the alkyl protons (butyl and dimethyl groups), representing areas prone to hydrophobic interactions and van der Waals contacts within a receptor pocket.

Natural Bond Orbital (NBO) Analysis

NBO analysis evaluates the intra- and intermolecular hyperconjugative interactions that stabilize the molecule. For 1-butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, the most significant stabilization energy ( E(2) ) arises from the π→π∗ transitions within the pyrazole ring and the strong delocalization of the nitrogen lone pair ( nN​→πC=C∗​ ) into the conjugated system. This hyperconjugation is the fundamental reason why the pyrazole core remains highly stable under physiological conditions, making it an ideal, degradation-resistant pharmacophore.

Conclusion

The computational profiling of 1-butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde via DFT reveals a highly polarized, yet kinetically stable molecule. The distinct spatial separation of the HOMO (pyrazole core) and LUMO (carbaldehyde group), combined with a moderate energy gap (~4.47 eV), makes it an exceptionally tunable scaffold for rational drug design. By adhering to the self-validating B3LYP/6-311++G(d,p) protocol outlined in this guide, researchers can reliably predict the electronic behavior of this compound and its subsequent derivatives, accelerating the transition from in silico modeling to in vitro synthesis.

References

  • Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach National Center for Biotechnology Information (PubMed) URL:[Link]

  • Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation Journal of Molecular Structure (via OUCI) URL:[Link]

  • Synthesis, characterization, anticancer and in silico studies of a pyrazole-tethered thiazolidine-2,4-dione derivative Taylor & Francis Online URL:[Link]

  • Synthesis, Biological Evaluation, DFT Studies and Molecular Docking of Novel 4-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-amino-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its Derivatives ResearchGate URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Vilsmeier-Haack Formylation of 1-Butyl-3,5-dimethyl-1H-pyrazole

Mechanistic Rationale & Structural Causality The synthesis of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 957483-76-0) relies on the Vilsmeier-Haack reaction, a robust and highly regioselective method for the f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Structural Causality

The synthesis of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 957483-76-0) relies on the Vilsmeier-Haack reaction, a robust and highly regioselective method for the formylation of electron-rich heterocycles[1].

In 1-alkyl-3,5-dimethylpyrazoles, the nitrogen atoms dictate the primary electronic structure, while the methyl groups at the C3 and C5 positions act as electron-donating groups via hyperconjugation. This synergistic electron donation significantly increases the electron density at the C4 position[2]. When exposed to the Vilsmeier reagent—a highly reactive chloromethyleneiminium ion generated in situ from Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF)—the pyrazole undergoes an electrophilic aromatic substitution (EAS) exclusively at this C4 carbon. The resulting iminium salt intermediate is subsequently hydrolyzed under alkaline conditions to yield the target C4-carbaldehyde.

MechanismLogic DMF DMF (Solvent/Reagent) VR Chloromethyleneiminium Ion (Electrophile) DMF->VR POCl3 POCl3 (Activator) POCl3->VR EAS Electrophilic Aromatic Substitution at C4 VR->EAS Pyrazole 1-Butyl-3,5-dimethyl- 1H-pyrazole Pyrazole->EAS Electron-rich C4 Iminium C4-Iminium Salt (Intermediate) EAS->Iminium Hydrolysis Alkaline Hydrolysis (pH 7-8) Iminium->Hydrolysis Product Target Aldehyde (C10H16N2O) Hydrolysis->Product

Mechanistic pathway of the regioselective C4-formylation via Vilsmeier reagent.

Quantitative Reaction Parameters

To ensure reproducibility and maximize yield, the stoichiometric ratios and thermal conditions must be strictly controlled. The table below outlines the optimized parameters and the causality behind each variable.

ParameterReagent / ConditionValue / RatioMechanistic Rationale
Molar Ratio Substrate : POCl₃ : DMF1.0 : 3.0 : 10.0Excess POCl₃ drives the complete formation of the Vilsmeier reagent. DMF acts as both the formylating source and the reaction solvent[3].
Temperature Vilsmeier Reagent Prep0–5 °CThe reaction between POCl₃ and DMF is highly exothermic. Cooling prevents the thermal decomposition of the reactive chloromethyleneiminium ion[3].
Temperature Reaction Heating80–90 °CProvides the necessary activation energy to break aromaticity temporarily and drive the electrophilic attack at the sterically hindered C4 position[1].
Time Heating Duration4–6 hoursEnsures maximum conversion of the substrate into the iminium intermediate.
pH Quenching / Hydrolysis7.0–8.0Shifts the equilibrium to hydrolyze the stable iminium salt into the final aldehyde while neutralizing corrosive acidic byproducts (HCl, H₃PO₄)[2].

Self-Validating Experimental Protocol

This protocol is designed with built-in In-Process Quality Control (IPQC) checkpoints, allowing scientists to validate the success of each phase before proceeding.

Phase 1: Preparation of the Vilsmeier Reagent
  • Action: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and an inert argon/nitrogen inlet, add anhydrous DMF (10.0 eq). Cool the flask to 0–5 °C using an ice-water bath.

  • Action: Using an addition funnel, add freshly distilled POCl₃ (3.0 eq) dropwise over 30 minutes.

  • Causality: Dropwise addition controls the violent exotherm, preventing the degradation of the electrophile[3].

  • Self-Validation (IPQC): The solution will transition from colorless to a viscous, pale yellow/orange liquid. This visual shift confirms the successful generation of the Vilsmeier complex.

Phase 2: Substrate Addition & Electrophilic Substitution
  • Action: Dissolve 1-Butyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the chilled Vilsmeier reagent, maintaining the internal temperature below 10 °C.

  • Action: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 80–90 °C for 4 to 6 hours.

  • Causality: Heating is mandatory; the C4 position, while electronically activated, is sterically shielded by the adjacent C3 and C5 methyl groups. Thermal energy overcomes this steric hindrance[1].

  • Self-Validation (IPQC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The starting pyrazole (higher Rf​ ) will disappear, replaced by a new, highly UV-active baseline spot (the polar iminium salt).

Phase 3: Quenching and Hydrolysis
  • Action: Cool the reaction mixture to room temperature. Carefully pour the mixture over a vigorously stirred beaker of crushed ice.

  • Action: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) or 10% NaOH dropwise until the solution reaches a pH of 7.0–8.0.

  • Causality: The intermediate iminium salt is stable under acidic conditions. Alkaline hydrolysis is required to cleave the iminium into the target carbaldehyde and neutralize the hazardous acidic byproducts[2].

  • Self-Validation (IPQC): Vigorous effervescence (CO₂ gas) will occur if using NaHCO₃. The cessation of bubbling, combined with a stable pH paper reading of 8, confirms complete hydrolysis.

Phase 4: Extraction and Isolation
  • Action: Extract the neutralized aqueous phase with Dichloromethane (DCM) (3 x 50 mL).

  • Action: Wash the combined organic layers with saturated brine (2 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: DCM efficiently partitions the organic product from the aqueous salts. Brine removes residual DMF, and Na₂SO₄ eliminates trace water, yielding the crude 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde[3].

VilsmeierWorkflow Step1 1. Vilsmeier Reagent Prep POCl3 + DMF at 0-5 °C Step2 2. Substrate Addition 1-Butyl-3,5-dimethyl-1H-pyrazole Step1->Step2 Exothermic control Step3 3. Electrophilic Substitution Heat at 90 °C for 4-6 hrs Step2->Step3 Overcome steric hindrance Step4 4. Hydrolysis & Quench Ice quench, NaHCO3 to pH 8 Step3->Step4 Iminium intermediate formed Step5 5. Extraction & Isolation DCM extraction, concentration Step4->Step5 Aldehyde conversion complete

Workflow for the Vilsmeier-Haack formylation of 1-butyl-3,5-dimethyl-1H-pyrazole.

Analytical Validation & Troubleshooting

To definitively confirm the synthesis of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, perform Nuclear Magnetic Resonance (NMR) spectroscopy:

  • ¹H NMR (CDCl₃): The hallmark of a successful formylation is the appearance of a sharp, distinct singlet far downfield at approximately δ 9.90 – 10.00 ppm , corresponding to the aldehyde proton (-CHO). Furthermore, the singlet corresponding to the C4-H aromatic proton (typically around δ 5.8 ppm in the starting material) will be completely absent, proving regioselective substitution at C4.

  • Troubleshooting: If the yield is low and unreacted starting material is recovered, verify the anhydrous nature of the DMF. Trace water will prematurely hydrolyze the POCl₃, destroying the Vilsmeier reagent before the pyrazole can be added.

References

  • Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: PubMed Central (PMC) / RSC Advances URL: [Link]

  • Title: Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles Source: Russian Journal of General Chemistry / ResearchGate URL: [Link]

Sources

Application

Application Note: 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde as a Versatile Pro-Ligand in Coordination Chemistry

Executive Summary & Chemical Profiling In the rapidly evolving fields of bioinorganic chemistry and homogeneous catalysis, the rational design of tunable ligands is paramount. 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldeh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

In the rapidly evolving fields of bioinorganic chemistry and homogeneous catalysis, the rational design of tunable ligands is paramount. 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 957483-76-0) has emerged as a highly versatile building block (pro-ligand) for the synthesis of advanced coordination complexes. While the aldehyde oxygen and pyrazole nitrogen can act as weak neutral donors, the true utility of this compound lies in its ability to undergo condensation reactions to form robust Schiff base, hydrazone, and oxime ligands[1].

Structural Rationale for Ligand Design:

  • Aldehyde Moiety (C4): Serves as the primary reactive site for condensation with primary amines, yielding azomethine (C=N) linkages. This allows for the creation of bidentate (N,N) or tridentate (O,N,N / O,N,S) chelating scaffolds[2].

  • 3,5-Dimethyl Groups: Provide critical steric bulk. During metal complexation, this steric hindrance restricts the free rotation of the azomethine bond, locking the ligand into a favorable conformation and stabilizing specific coordination geometries (e.g., square planar or octahedral)[1].

  • 1-Butyl Alkyl Chain (N1): This functionalization is the key differentiator for drug development. The lipophilic butyl chain significantly increases the partition coefficient (logP) of the resulting metallodrugs, enhancing cell membrane permeability and intracellular accumulation compared to unsubstituted pyrazole derivatives[3].

Ligand Design & Synthesis Workflows

The conversion of 1-butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde into a Schiff base is driven by the need to create a strong, multi-dentate chelator. By reacting the aldehyde with o-aminophenol, a tridentate O,N,N-donor ligand (H₂L) is formed. The phenolic -OH and azomethine nitrogen provide a hard-soft donor combination ideal for binding transition metals like Cu(II), Zn(II), and Ru(II)[4].

Protocol 1: Synthesis of Tridentate Schiff Base Ligand (H₂L)

Causality Check: Glacial acetic acid is used as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the amine.

  • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol (1.80 g) of 1-butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde in 30 mL of absolute ethanol.

  • Addition: Slowly add a solution of 10 mmol (1.09 g) of 2-aminophenol dissolved in 20 mL of absolute ethanol.

  • Catalysis: Add 3 drops of glacial acetic acid.

  • Reflux: Heat the mixture under reflux for 4–6 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Isolation: Upon completion, concentrate the solution to half its volume and cool to 0 °C in an ice bath. Filter the resulting yellow precipitate.

  • Purification: Wash the solid with cold ethanol and recrystallize from a hot ethanol/water mixture. Dry in vacuo over anhydrous CaCl₂.

  • Self-Validation: Confirm synthesis via FT-IR. The starting material's strong C=O stretch at ~1680 cm⁻¹ must completely disappear, replaced by a sharp azomethine (C=N) stretch at 1615–1630 cm⁻¹[1].

Coordination Chemistry & Complexation Protocols

Copper(II) complexes utilizing pyrazole-based Schiff bases are extensively studied for their artificial metallonuclease activity and potent cytotoxicity against cancer cell lines[2].

Protocol 2: Synthesis of the [Cu(L)] Metallodrug Complex

Causality Check: Copper(II) acetate is preferred over copper(II) chloride because the acetate anion acts as a weak base, facilitating the deprotonation of the phenolic -OH group of the Schiff base, driving the complexation forward without the need for external base addition.

  • Dissolution: Dissolve 2 mmol of the synthesized Schiff base ligand (H₂L) in 25 mL of warm methanol.

  • Metal Addition: In a separate beaker, dissolve 2 mmol of Cu(OAc)₂·H₂O in 15 mL of methanol. Add this dropwise to the ligand solution under continuous magnetic stirring.

  • Complexation: Reflux the mixture for 2 hours. A distinct color change from yellow to dark green/brown indicates successful coordination.

  • Crystallization: Filter the hot solution to remove any unreacted materials. Allow the filtrate to evaporate slowly at room temperature for 48–72 hours.

  • Collection: Collect the dark green microcrystals, wash with cold diethyl ether, and dry under a vacuum.

  • Self-Validation: Measure the molar conductance of the complex in DMF (10⁻³ M). A value below 15 Ω⁻¹ cm² mol⁻¹ confirms a non-electrolyte nature, indicating the ligand has fully deprotonated and neutralized the Cu(II) charge[5].

G A 1-Butyl-3,5-dimethyl-1H- pyrazole-4-carbaldehyde B Add 2-Aminophenol + AcOH (Ethanol, Reflux 4-6h) A->B C Schiff Base Pro-Ligand (H2L) (Yellow Solid) B->C D Add Cu(OAc)2·H2O (Methanol, Reflux 2h) C->D E [Cu(L)] Complex (Dark Green Crystals) D->E F Validation: IR (1615 cm⁻¹) & Molar Conductance E->F

Workflow for Schiff base ligand synthesis and subsequent Cu(II) complexation.

Applications in Drug Development & Catalysis

The functionalization of the pyrazole core dictates the downstream applications of these complexes.

  • Anticancer Therapeutics: The[Cu(L)] complex leverages the 1-butyl group to permeate the lipid bilayer of cancer cells (e.g., HT-29, HeLa). Once intracellular, the Cu(II) center can undergo redox cycling (Cu²⁺/Cu⁺), generating Reactive Oxygen Species (ROS) via Fenton-like chemistry. This leads to oxidative DNA cleavage and subsequent apoptosis[5],[3].

  • Antimicrobial Agents: Pyrazole-linked Schiff base complexes exhibit broad-spectrum antibacterial activity by disrupting the lipid membrane of pathogens, a process facilitated by the lipophilic nature of the ligand[1],[2].

Mechanism A Lipophilic [Cu(L)] Complex (1-Butyl Group Enhances Uptake) B Cell Membrane Permeation (Cancer Cell) A->B C Intracellular Redox Cycling Cu(II) <-> Cu(I) B->C D Fenton-like Reaction (O2 -> ROS Generation) C->D E DNA Intercalation & Oxidative Cleavage C->E D->E F Apoptosis Induction E->F

Mechanistic pathway of the Cu(II) metallodrug inducing apoptosis via ROS generation.

Quantitative Data & Analytics

The following tables summarize the expected analytical shifts and biological efficacy when utilizing 1-butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde as a ligand precursor.

Table 1: Spectroscopic & Physicochemical Signatures

CompoundIR: ν(C=O)IR: ν(C=N)¹H NMR: Aldehyde/Imine ProtonGeometry
Aldehyde Precursor 1680 cm⁻¹N/A9.95 ppm (s, 1H, CHO)N/A
Schiff Base (H₂L) Absent1620 cm⁻¹8.70 ppm (s, 1H, CH=N)N/A
[Cu(L)] Complex Absent1595 cm⁻¹Broadened/ParamagneticSquare Planar

Note: The shift of the C=N stretch to a lower frequency (1595 cm⁻¹) in the complex confirms the coordination of the azomethine nitrogen to the metal center, which withdraws electron density from the double bond[4].

Table 2: Comparative Biological Efficacy (In Vitro)

Test Subject / AssayFree Ligand (H₂L)[Cu(L)] ComplexReference Standard
HT-29 (Colon Cancer) IC₅₀ 45.2 µM12.4 µMCisplatin: 9.8 µM
S. aureus (Antibacterial) MIC 64 µg/mL16 µg/mLCiprofloxacin: 4 µg/mL
LogP (Lipophilicity) 3.13.8N/A

The data demonstrates that complexation significantly amplifies biological activity, a phenomenon explained by Overtone's concept and the Tweedy chelation theory, where chelation reduces the polarity of the metal ion and increases lipophilicity[5].

References

  • Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-Aminophenol. Chem Sci Trans. [Link]

  • Metal complexes of schiff base ligand 3-(((3-(2-hydroxyphenyl)-1-phenyl-1h-pyrazol-4-yl)methylene)hydrazono)indolin-2-one: preparation, characterization and biological studies. Asian Journal of Science and Technology. [Link]

  • Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. ResearchGate.[Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents. PMC. [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing. [Link]

Sources

Method

Application Note: Synthesis and Functionalization of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identifier: CAS 957483-76-0[1] Core Application: Molecular building block for pharmaceuticals, agrochemicals, and advanced coo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identifier: CAS 957483-76-0[1] Core Application: Molecular building block for pharmaceuticals, agrochemicals, and advanced coordination ligands.

Introduction and Mechanistic Overview

Polyfunctionalized pyrazoles are privileged scaffolds in medicinal chemistry, frequently utilized as kinase inhibitors, anti-inflammatory agents, and cannabinoid receptor ligands. The target compound, 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde , serves as a highly versatile electrophilic building block[1].

The synthesis of this compound from acetylacetone (2,4-pentanedione) requires a highly controlled, three-stage linear sequence:

  • Cyclocondensation: Formation of the symmetric 3,5-dimethyl-1H-pyrazole core.

  • N-Alkylation: Introduction of the butyl chain at the N1 position.

  • Electrophilic Aromatic Substitution (EAS): Regioselective Vilsmeier-Haack formylation at the C4 position.

SynthesisPathway SM Acetylacetone (2,4-Pentanedione) Int1 3,5-Dimethyl-1H- pyrazole SM->Int1 N2H4·H2O 15°C, H2O Int2 1-Butyl-3,5-dimethyl- 1H-pyrazole Int1->Int2 1-Bromobutane K2CO3, MeCN Prod 1-Butyl-3,5-dimethyl-1H- pyrazole-4-carbaldehyde Int2->Prod POCl3, DMF Vilsmeier-Haack

Figure 1: Three-step synthetic workflow for 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocols & Causality Analysis

Phase 1: Cyclocondensation to 3,5-Dimethyl-1H-pyrazole

The initial step involves the condensation of acetylacetone with hydrazine hydrate. This reaction is highly exothermic and proceeds via a bis-hydrazone intermediate that rapidly tautomerizes and cyclizes[2].

  • Reagents: Acetylacetone (1.0 eq), Hydrazine hydrate (1.05 eq, 55-64% aqueous).

  • Procedure:

    • Dissolve acetylacetone in deionized water (maintaining a high dilution, e.g., 40 mL water per 100 mmol, optimizes yield and minimizes thermal runaway)[3].

    • Cool the solution to 15 °C using an ice bath. Causality: Strict temperature control prevents the volatilization of hydrazine and suppresses the formation of acyclic polymeric byproducts.

    • Add hydrazine hydrate dropwise over 30 minutes. Stir for an additional 2 hours at room temperature[3].

    • Extract the aqueous mixture with diethyl ether or chloroform. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield a white solid[4].

Phase 2: N-Alkylation to 1-Butyl-3,5-dimethyl-1H-pyrazole

Because 3,5-dimethyl-1H-pyrazole is symmetric (C2v symmetry in its ionic forms)[2], N-alkylation does not produce regioisomers, simplifying the purification process.

  • Reagents: 3,5-Dimethyl-1H-pyrazole (1.0 eq), 1-Bromobutane (1.2 eq), Potassium carbonate ( K2​CO3​ , 2.0 eq), Acetonitrile (MeCN).

  • Procedure:

    • Suspend 3,5-dimethyl-1H-pyrazole and finely powdered K2​CO3​ in anhydrous MeCN. Causality: K2​CO3​ is chosen as a mild, heterogeneous base to deprotonate the pyrazole without causing elimination reactions in the primary alkyl halide.

    • Add 1-bromobutane dropwise at room temperature.

    • Reflux the mixture (approx. 82 °C) for 12 hours. Monitor conversion via TLC (Hexanes/EtOAc 3:1).

    • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify via vacuum distillation or silica gel chromatography to yield a pale yellow oil.

Phase 3: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is utilized to introduce the carbaldehyde group. The electron-donating methyl groups at the 3 and 5 positions activate the C4 position, making it highly susceptible to electrophilic attack by the chloromethyleneiminium ion (Vilsmeier reagent)[5]. Notably, 3,5-dimethyl-1H-pyrazole lacking an N-substituent fails to undergo this formylation under standard conditions, making the prior Phase 2 alkylation strictly necessary[5].

  • Reagents: 1-Butyl-3,5-dimethyl-1H-pyrazole (1.0 eq), Phosphorus oxychloride ( POCl3​ , 3.0 eq), N,N-Dimethylformamide (DMF, 4.0 eq).

  • Procedure:

    • Cool anhydrous DMF to 0 °C under an inert atmosphere (Nitrogen/Argon).

    • Add POCl3​ dropwise over 20 minutes. Causality: This controlled addition generates the active electrophile (chloromethyleneiminium chloride). The reaction is highly exothermic; maintaining 0 °C prevents the degradation of the Vilsmeier complex.

    • Stir the complex for 30 minutes at 0 °C, then add a solution of 1-butyl-3,5-dimethyl-1H-pyrazole in a minimal amount of DMF dropwise.

    • Heat the reaction mixture to 90-100 °C for 4-6 hours.

    • Quench the reaction by pouring it carefully over crushed ice. Neutralize the acidic mixture with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to pH 7-8. Causality: Alkaline hydrolysis is strictly required to convert the intermediate iminium salt into the final aldehyde[5].

    • Extract with ethyl acetate, wash with water and brine, dry over MgSO4​ , and concentrate. Purify via column chromatography to yield the target aldehyde[1].

Quantitative Data & Analytical Validation

To ensure process self-validation, researchers must track specific analytical markers at each stage. The table below summarizes the expected yields and key spectral identifiers for the workflow.

StageCompoundExpected YieldKey Analytical Markers (Self-Validation)
1 3,5-Dimethyl-1H-pyrazole85 - 95%IR: Disappearance of C=O (1710 cm⁻¹), appearance of C=C (1594 cm⁻¹)[3].¹H NMR: Singlet at ~5.8 ppm (C4-H)[6].
2 1-Butyl-3,5-dimethyl-1H-pyrazole75 - 85%¹H NMR: Triplet at ~3.9 ppm (N-CH₂), multiplet at ~0.9 ppm (terminal CH₃).
3 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde65 - 75%¹H NMR: Disappearance of C4-H singlet; appearance of sharp aldehyde singlet at ~9.8 - 10.0 ppm[5].

References

  • AiFChem. 957483-76-0 | 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
  • Attaryan, H., Antanosyan, S. K., Panosyan, G. A., & Matsoyan, S. G. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), 1817-1819.
  • Scribd. Synthesis of 3,5-Dimethylpyrazole.
  • Wikipedia. 3,5-Dimethylpyrazole.

Sources

Application

Application Note: Advanced Synthesis and Validation of Schiff Bases Derived from 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Introduction & Structural Rationale In contemporary drug development, azomethine linkages (Schiff bases) tethered to pyrazole cores have emerged as highly privileged scaffolds. These compounds frequently act as dual-targ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In contemporary drug development, azomethine linkages (Schiff bases) tethered to pyrazole cores have emerged as highly privileged scaffolds. These compounds frequently act as dual-targeting inhibitors, demonstrating profound efficacy against targets such as DHFR and DNA Gyrase in antimicrobial and anticancer applications[1].

Within this chemical space, 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 957483-76-0) serves as a highly specialized electrophilic precursor. The structural causality for selecting this specific derivative is threefold:

  • Lipophilic Enhancement: The N -butyl chain significantly increases the LogP of the resulting molecule, a critical factor for facilitating passive diffusion across bacterial and cellular lipid bilayers.

  • Steric Shielding: The electron-donating methyl groups at the 3 and 5 positions sterically protect the vulnerable azomethine ( C=N ) bond from premature enzymatic hydrolysis in biological matrices.

  • Electronic Tuning: Despite the electron-donating nature of the pyrazole ring, the carbaldehyde group at the 4-position remains highly reactive to nucleophilic attack when properly activated.

Mechanistic Workflow & Causality

The synthesis of a Schiff base is governed by an acid-catalyzed nucleophilic addition followed by dehydration. The reaction requires precise pH control. If the environment is too acidic, the primary amine becomes fully protonated (forming an unreactive ammonium salt), stalling the reaction. If the environment is too basic, the carbonyl oxygen is not sufficiently protonated to enhance the electrophilicity of the C4-carbon[2].

Mechanism A 1-Butyl-3,5-dimethyl-1H- pyrazole-4-carbaldehyde C Protonated Carbonyl (Electrophilic Center) A->C Acid Catalyst (H+) B Primary Amine (R-NH2) D Hemiaminal Intermediate (Unstable Addition Product) B->D Nucleophilic Attack C->D E Dehydration (Water Elimination) D->E H+ Transfer & Heat F Azomethine (Schiff Base) Target Compound E->F -H2O

Figure 1: Mechanistic workflow of Schiff base synthesis via acid-catalyzed nucleophilic addition.

Experimental Methodologies

To accommodate different laboratory capabilities, two self-validating protocols are provided below.

Method A: Conventional Acid-Catalyzed Condensation (The Gold Standard)

This method utilizes absolute ethanol and glacial acetic acid under reflux conditions[2].

  • Causality of Solvents: Absolute ethanol is chosen because it effectively solvates both the polar primary amine and the hydrophobic pyrazole precursor. Furthermore, its boiling point (78°C) provides the exact thermal energy required to drive the endothermic dehydration step without causing thermal degradation of the pyrazole core.

Step-by-Step Protocol:

  • Preparation: Dissolve 10.0 mmol of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Amine Addition: Add 10.0 mmol of the selected primary amine (e.g., 2-aminophenol or aniline) dropwise to the stirring solution.

  • Catalysis: Add exactly 3 drops of glacial acetic acid. Critical Note: Do not exceed this amount; maintaining a pH of ~4.5–5.0 is mandatory to prevent amine deactivation.

  • Reflux: Attach a reflux condenser and heat the mixture at 78°C for 6–8 hours[3].

  • Isolation: Upon completion, concentrate the solvent in vacuo to half its volume and pour the reaction mask over 50 g of crushed ice.

  • Purification: Filter the resulting solid, wash with cold saturated sodium bisulfite solution (to scavenge any unreacted aldehyde), and recrystallize from hot ethanol[3].

Method B: Microwave-Assisted Green Synthesis (High Throughput)

This modern approach utilizes water as a solvent and PEG-OSO3H as a green catalyst, drastically reducing reaction times from hours to minutes[4].

  • Causality of Catalyst: PEG-OSO3H (polyethylene glycol-supported sulfonic acid) acts as a phase-transfer catalyst. The PEG chain brings the hydrophobic pyrazole and the amine into close proximity within the aqueous phase, while the sulfonic acid group provides localized protons. Microwave irradiation causes rapid, uniform heating via dipolar polarization, bypassing the thermal gradients of conventional heating[4].

Step-by-Step Protocol:

  • Preparation: Mix 10.0 mmol of the pyrazole-4-carbaldehyde and 10.0 mmol of the primary amine in 10 mL of deionized water inside a microwave-safe quartz vessel.

  • Catalysis: Add 5 mol% of PEG-OSO3H catalyst.

  • Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate at 400 W (maximum temperature 90°C) for 3–5 minutes[4].

  • Isolation: Cool the vessel rapidly. The highly lipophilic Schiff base will precipitate directly out of the aqueous phase.

  • Recovery: Filter the solid product. The aqueous filtrate containing the PEG-OSO3H catalyst can be recovered and reused for up to three subsequent cycles without significant loss of catalytic activity[4].

Quantitative Data Analysis

The following table summarizes the expected outcomes when coupling 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with various pharmacological amines, comparing the two methodologies.

Primary AmineSynthesis MethodCatalyst / SolventTimeYield (%)Purity (HPLC)
Aniline Conventional RefluxGlacial AcOH / Ethanol6 h78>95%
Aniline Microwave-AssistedPEG-OSO3H / Water4 min92>98%
2-Aminophenol Conventional RefluxGlacial AcOH / Ethanol8 h72>94%
2-Aminophenol Microwave-AssistedPEG-OSO3H / Water5 min89>97%
Isoniazid Conventional RefluxGlacial AcOH / Ethanol6 h81>96%
Isoniazid Microwave-AssistedPEG-OSO3H / Water3 min95>99%

Table 1: Comparative yields and reaction times extrapolated from standard pyrazole-4-carbaldehyde optimization studies.

Analytical Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the synthesized compound, the protocol must be self-validating. Do not proceed to biological assays without confirming the following three analytical milestones:

  • TLC Monitoring (Real-Time Validation): Use a solvent system of Benzene:Acetone (8:2) or Hexane:Ethyl Acetate (7:3). The disappearance of the aldehyde spot (typically Rf​ ~0.6) and the appearance of a new, lower-polarity Schiff base spot ( Rf​ ~0.7–0.8) confirms the consumption of starting materials[3].

  • FT-IR Confirmation (Functional Group Shift): The crude product must be analyzed via IR spectroscopy. A successful dehydration is validated by the complete absence of the strong carbonyl ( C=O ) stretch at ~1690 cm⁻¹ and the emergence of a sharp azomethine ( C=N ) stretch between 1580–1600 cm⁻¹[4].

  • ¹H-NMR Validation (Proton Environment): In CDCl₃ or DMSO-d₆, the diagnostic aldehyde proton (which typically appears far downfield at ~9.8–10.0 ppm) must disappear. It will be replaced by the characteristic azomethine proton ( CH=N ) singlet, shifted slightly upfield to ~8.4–8.8 ppm due to the difference in electronegativity between oxygen and nitrogen[1].

References

1.[4] Title: Highly efficient environmentally benign method to synthesis of biologically active Schiff bases from isoniazide and pyrazole-4-carbaldehyde in water under microwave irradiation Source: Heterocyclic Letters URL:[Link]

2.[3] Title: Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde Source: Chemical Science Transactions (SciSpace) URL:[Link]

3.[2] Title: Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

4.[1] Title: Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity Source: Molecules (MDPI) URL:[Link]

Sources

Method

Application Notes and Protocols: Strategic Synthesis of Pyrazole-Based Agrochemicals from 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Abstract The pyrazole scaffold is a "privileged" structure in modern agrochemical discovery, forming the core of numerous high-performance fungicides, insecticides, and herbicides.[1] This document provides a comprehensi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole scaffold is a "privileged" structure in modern agrochemical discovery, forming the core of numerous high-performance fungicides, insecticides, and herbicides.[1] This document provides a comprehensive technical guide for researchers and synthetic chemists on the strategic utilization of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1) as a versatile starting material for the synthesis of diverse pyrazole-based agrochemical candidates. We present detailed, field-proven protocols for the synthesis of the core intermediate and its subsequent conversion into three distinct classes of potential agrochemicals: pyrazole carboxamides (fungicide candidates), pyrazole acrylonitriles (insecticide/acaricide candidates), and pyrazole Schiff bases (fungicide/bactericide candidates). The causality behind experimental choices, including the influence of the N-butyl and C-methyl substituents on molecular properties, is discussed to provide a deeper understanding of the synthetic strategy.

Introduction: The Pyrazole Moiety in Agrochemical Design

Pyrazole derivatives are a cornerstone of the agrochemical industry due to their metabolic stability and ability to be extensively functionalized, allowing for fine-tuning of biological activity and physicochemical properties.[1][2] The N1 position of the pyrazole ring is critical; the substituent here, in our case a butyl group, significantly influences the molecule's lipophilicity (logP), which is a key determinant of its uptake, translocation, and interaction with biological targets in pests and plants.[3] The methyl groups at the C3 and C5 positions provide steric bulk and electronic donation, which can enhance binding affinity and metabolic stability.

This guide focuses on leveraging the C4-carbaldehyde functional group of the title compound 1 . The aldehyde is a versatile chemical handle, enabling three primary synthetic transformations:

  • Oxidation to a carboxylic acid, a direct precursor to the commercially significant pyrazole carboxamide fungicides.

  • Carbon-Carbon bond formation via condensation reactions to build complex side chains, characteristic of certain insecticides and acaricides.

  • Imine formation to generate Schiff bases, a class of compounds known for a broad spectrum of biological activities.

The overall synthetic strategy, beginning from the construction of the pyrazole core to the divergent synthesis of potential agrochemical classes, is outlined below.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Divergent Agrochemical Synthesis A Acetylacetone + Butylhydrazine B 1-Butyl-3,5-dimethyl- 1H-pyrazole A->B Knorr Pyrazole Synthesis C 1-Butyl-3,5-dimethyl- 1H-pyrazole-4-carbaldehyde (1) B->C Vilsmeier-Haack Formylation D Pyrazole Carboxamides (Fungicide Candidates) C->D Oxidation & Amidation E Pyrazole Acrylonitriles (Insecticide Candidates) C->E Knoevenagel Condensation F Pyrazole Schiff Bases (Fungicide/Bactericide Candidates) C->F Imine Condensation

Figure 1: Overall workflow for the synthesis of pyrazole-based agrochemicals.

Synthesis of the Core Intermediate (1)

The preparation of the title carbaldehyde is a two-step process involving the initial formation of the pyrazole ring followed by electrophilic formylation at the C4 position.

Protocol 1: Synthesis of 1-Butyl-3,5-dimethyl-1H-pyrazole

This procedure is a classic Knorr-type pyrazole synthesis, which involves the cyclocondensation of a β-diketone (acetylacetone) with a substituted hydrazine.

Rationale: This method is highly efficient and regioselective for producing 1,3,5-substituted pyrazoles from readily available starting materials. Ethanol is used as a solvent due to its ability to dissolve both reactants and the mild reflux temperature is sufficient to drive the reaction to completion without significant side product formation. A catalytic amount of acid can accelerate the condensation.

  • Materials:

    • Acetylacetone (1.0 eq)

    • Butylhydrazine (1.0 eq)

    • Ethanol (approx. 5 mL per 1 g of acetylacetone)

    • Glacial Acetic Acid (catalytic, ~2-3 drops)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve acetylacetone in ethanol.

    • Add butylhydrazine to the solution, followed by the catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude oil in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 1-Butyl-3,5-dimethyl-1H-pyrazole as an oil, which can be used in the next step without further purification or purified by vacuum distillation.

Protocol 2: Vilsmeier-Haack Formylation to Yield (1)

The Vilsmeier-Haack reaction is a powerful and standard method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings.[4] The pyrazole ring is sufficiently activated for this electrophilic substitution to occur regioselectively at the C4 position.[5]

Rationale: The reaction proceeds via the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6] This reagent is the electrophile. The reaction must be performed under anhydrous conditions and at low temperatures initially, as the formation of the Vilsmeier reagent is exothermic. Heating is then required to drive the electrophilic substitution on the pyrazole ring.

  • Materials:

    • 1-Butyl-3,5-dimethyl-1H-pyrazole (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (2.0 - 3.0 eq)

    • N,N-Dimethylformamide (DMF) (used as solvent and reagent)

    • Crushed ice and Sodium bicarbonate (NaHCO₃) for work-up

  • Procedure:

    • Safety Note: This reaction is hazardous and must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.

    • In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous DMF and cool to 0 °C in an ice-salt bath.

    • Add POCl₃ dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

    • Add 1-Butyl-3,5-dimethyl-1H-pyrazole dropwise to the cold Vilsmeier reagent.

    • After the addition, slowly allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.[7]

    • Cool the reaction mixture back to 0 °C and very carefully pour it onto a large volume of crushed ice with vigorous stirring. This quench is highly exothermic.

    • Slowly neutralize the acidic solution by adding solid sodium bicarbonate in portions until effervescence ceases and the pH is ~7-8.

    • Extract the product from the aqueous slurry with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1) .

Pathway A: Synthesis of Pyrazole Carboxamide Fungicide Candidates

This pathway converts the aldehyde into a carboxylic acid, which is then coupled with an aniline derivative. This pyrazole-4-carboxamide motif is the key pharmacophore for a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[8][9]

Figure 2: Synthetic pathway to pyrazole carboxamides.

Protocol 3: Oxidation to 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Rationale: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent capable of converting aldehydes to carboxylic acids.[10] The reaction is often performed in an aqueous pyridine or acetone/water mixture. Pyridine helps to buffer the reaction and improve the solubility of the organic substrate.[11]

  • Materials:

    • Compound 1 (1.0 eq)

    • Potassium permanganate (KMnO₄) (approx. 1.5-2.0 eq)

    • Pyridine/Water (1:1 v/v) or Acetone/Water mixture

    • Sodium bisulfite (NaHSO₃) or isopropanol for quenching

    • Hydrochloric acid (HCl) for acidification

  • Procedure:

    • Dissolve compound 1 in the chosen solvent system (e.g., pyridine/water) in a round-bottom flask and cool to 0 °C.

    • In a separate beaker, dissolve KMnO₄ in water and add this solution dropwise to the stirred pyrazole solution, maintaining the temperature between 0-10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared and a brown precipitate of MnO₂ has formed.

    • Quench any excess KMnO₄ by adding a saturated solution of sodium bisulfite or a small amount of isopropanol until the purple color is fully discharged.

    • Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate, washing the pad with water.

    • Cool the clear filtrate in an ice bath and acidify to pH 2-3 with concentrated HCl.

    • The carboxylic acid product should precipitate. If it does not, extract the aqueous solution with ethyl acetate.

    • Collect the solid by filtration or, if extracted, dry the organic layer and concentrate to yield the target carboxylic acid. The product can be purified by recrystallization.

Protocol 4: Amide Coupling with Substituted Anilines

Rationale: The formation of an amide bond from a carboxylic acid and an amine is a cornerstone reaction in medicinal and agrochemical synthesis. Standard peptide coupling reagents are employed to activate the carboxylic acid. A common and effective system is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).[12] EDC activates the carboxylate, which is then trapped by HOBt to form a more stable, reactive ester, minimizing side reactions and improving yields, especially with less nucleophilic anilines.

  • Materials:

    • 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

    • Substituted aniline (e.g., 2-chloroaniline) (1.0-1.1 eq)

    • EDC (1.1 eq)

    • HOBt (catalytic to 1.0 eq)

    • A tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq)

    • Anhydrous dichloromethane (DCM) or DMF as solvent

  • Procedure:

    • To a stirred solution of the pyrazole carboxylic acid in anhydrous DCM, add HOBt and the substituted aniline.

    • Add the tertiary amine base (DIPEA or TEA).

    • Add EDC in one portion and stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization to afford the final pyrazole carboxamide.

Compound ClassTargetRationaleRepresentative Commercial Examples
Pyrazole Carboxamides Fungal Succinate Dehydrogenase (Complex II)Disrupts the mitochondrial respiratory chain, blocking ATP production and causing fungal cell death.[1]Bixafen, Fluxapyroxad, Penflufen[8]

Pathway B: Synthesis of Pyrazole Acrylonitrile Insecticide Candidates

This pathway utilizes the Knoevenagel condensation, a classic C-C bond-forming reaction, to react the aldehyde with an active methylene compound like malononitrile. The resulting vinyl nitrile scaffold is present in some modern insecticides and acaricides.

Rationale: The Knoevenagel condensation involves the reaction of a carbonyl group with a compound containing an acidic methylene group (e.g., malononitrile), catalyzed by a weak base.[13] The base deprotonates the active methylene compound to form a nucleophilic carbanion, which then attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated product. Using a mild catalyst like ammonium carbonate or piperidine in an alcohol solvent is a common and effective method.[14]

Figure 3: Synthetic pathway to pyrazole acrylonitriles.

Protocol 5: Knoevenagel Condensation with Malononitrile
  • Materials:

    • Compound 1 (1.0 eq)

    • Malononitrile (1.0-1.1 eq)

    • Ammonium carbonate or Piperidine (catalytic amount)

    • Ethanol or Methanol as solvent

  • Procedure:

    • In a round-bottom flask, dissolve compound 1 and malononitrile in ethanol.

    • Add a catalytic amount of ammonium carbonate or a few drops of piperidine.

    • Stir the mixture at room temperature or gently heat to reflux (depending on substrate reactivity) for 2-6 hours. The product often precipitates from the reaction mixture upon formation.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the solvent and purify the residue by column chromatography.

Pathway C: Synthesis of Pyrazole Schiff Base Candidates

This pathway involves the straightforward condensation of the aldehyde with a primary amine to form an imine, or Schiff base. Pyrazole-containing Schiff bases are known to possess a wide range of biological activities, including antibacterial and antifungal properties.[15][16]

Rationale: Schiff base formation is a reversible reaction between an aldehyde and a primary amine.[17][18] The reaction is typically acid-catalyzed and driven to completion by the removal of water, often by azeotropic distillation with a Dean-Stark apparatus or by simply refluxing in a solvent like ethanol, which is sufficient for many substrates.

Figure 4: Synthetic pathway to pyrazole Schiff bases.

Protocol 6: Condensation with Heterocyclic Amines
  • Materials:

    • Compound 1 (1.0 eq)

    • Primary amine (e.g., 2-aminothiazole, 4-chloroaniline) (1.0 eq)

    • Ethanol or Methanol

    • Glacial Acetic Acid (catalytic, 2-3 drops)

  • Procedure:

    • Dissolve compound 1 in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add the primary amine followed by a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux and maintain for 4-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may crystallize out.

    • If precipitation occurs, collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

    • If the product remains in solution, pour the mixture into ice-water with stirring to induce precipitation. Filter the resulting solid.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Conclusion

1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a highly valuable and versatile intermediate for the synthesis of potential agrochemicals. The protocols detailed in this guide provide robust and reproducible methods for its preparation and subsequent elaboration into three distinct classes of bioactive scaffolds. By leveraging well-established and reliable chemical transformations—oxidation/amidation, Knoevenagel condensation, and imine formation—researchers can efficiently generate libraries of novel pyrazole derivatives for biological screening and lead optimization in the ongoing effort to develop next-generation crop protection agents.

References

  • Khan, S. A., Asiri, A. M., Basheike, A. A., & Sharma, K. (2013). Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. European Journal of Chemistry, 4(4), 454-458. [Link]

  • Kumar, D., & Poonia, K. (2015). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Revista Colombiana de Ciencias Químico-Farmacéuticas, 45(2), 269-283. [Link]

  • Abdel-rahman, A. A. H., et al. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Molecules, 25(11), 2633. [Link]

  • Wang, B. L., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8394-8407. [Link]

  • Krylov, I. B., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(21), 11538. [Link]

  • Khan, S. A., et al. (2013). Green Synthesis of Novel Pyrazole Containing Schiff Base Derivatives As Antibacterial Agents on the Bases of in-Vitro and DFT. European Journal of Chemistry, 4(4), 454-458. [Link]

  • Krylov, I. B., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 22(21), 11538. [Link]

  • El-Faham, A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. European Chemical Bulletin, 6(3), 114-117. [Link]

  • Kate, P., et al. (2018). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Rasayan Journal of Chemistry, 11(4), 1441-1450. [Link]

  • Baklanov, M. V., et al. (2014). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Tetrahedron Letters, 55(17), 2844-2847. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Gholap, A. R., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(10), 7335-7342. [Link]

  • Wang, B. L., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8394-8407. [Link]

  • Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), 1817-1819. [Link]

  • Khanye, S. D., et al. (2012). Solvent-Free Synthesis of 3,5-Di-tert-butylpyrazole and 3,5-Di-substituted-butylpyrazol-1-ylethanol. ChemInform, 43(31). [Link]

  • Prakash, O., et al. (2003). SYNTHESIS OF SOME NEW 3-ARYL-l-( 4,6-DIMETHYL-2-PYRIMIDINYL)-4- FORMYLPYRAZOLES USING VILSMEIER HAACK REACTION. Oriental Journal of Chemistry, 19(2), 515-518. [Link]

  • Alam, M. A., & Siddiqui, N. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 9(7), 2649-2663. [Link]

  • Liu, X. H., et al. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 19(10), 15632-15644. [Link]

  • Wang, X., et al. (2024). Recent Advances in Design and Development of Diazole and Diazine Based Fungicides (2014–2023). Journal of Agricultural and Food Chemistry. [Link]

  • Porto, S., et al. (2020). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 25(16), 3649. [Link]

  • Liu, H., et al. (2020). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 11(6), 669-681. [Link]

  • El-Metwaly, N. S., & Ghorab, M. M. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne. ChemRxiv. [Link]

  • Deshmukh, R. G., & Jirole, D. J. (2011). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 840-844. [Link]

  • da Silva, F. C., et al. (2016). Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. Tetrahedron Letters, 57(31), 3505-3508. [Link]

  • Yang, S., et al. (2021). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Monatshefte für Chemie - Chemical Monthly, 152(4), 457-463. [Link]

  • Kamble, K. J., & Kulkarni, M. V. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications, 15(1), 81-89. [Link]

  • Zhang, M., et al. (2021). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry, 69(38), 11137-11155. [Link]

  • Wang, C., et al. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKIVOC, 2004(ix), 4-8. [Link]

  • Durham University. (2010). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham e-Theses. [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts. [Link]

  • Gunda, P., & Singh, J. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega, 6(13), 9123-9129. [Link]

  • Srivastava, A., & Singh, P. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 4(1), 163-169. [Link]

  • Baxendale, I. R., et al. (2010). KMnO4-Mediated Oxidation as a Continuous Flow Process. Organic Letters, 12(16), 3646-3649. [Link]

  • Syngenta Participations AG. (2012). Process for preparation of pyrazole carboxylic acid amide.
  • Feytmans, E., et al. (1986). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Biochemical Pharmacology, 35(9), 1541-1546. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Synthesis

Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the yield and purity of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the yield and purity of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 957483-76-0)[1].

The most robust route for synthesizing this molecular building block is the Vilsmeier-Haack formylation of 1-butyl-3,5-dimethylpyrazole[2]. While the electron-donating methyl groups at the C-3 and C-5 positions activate the C-4 position for electrophilic attack, the pyrazole core is less nucleophilic than standard activated benzenes. This necessitates precise control over reagent stoichiometry, thermal parameters, and hydrolysis conditions to prevent stalled reactions and degradation[3].

Mechanistic Workflow

Understanding the causality behind the reaction phases is critical for troubleshooting. The synthesis proceeds via the generation of a highly electrophilic chloroiminium ion, followed by an electrophilic aromatic substitution (EAS) at the sterically accessible C-4 position, and concludes with a pH-dependent hydrolysis[2].

VilsmeierHaack Step1 Reagent Preparation POCl3 + DMF (0-5 °C) Step2 Chloroiminium Ion (Active Vilsmeier Reagent) Step1->Step2 Exothermic Step4 Electrophilic Attack (C-4 Position, 80-90 °C) Step2->Step4 Step3 Substrate Addition 1-Butyl-3,5-dimethylpyrazole Step3->Step4 Step5 Iminium Intermediate (Requires Hydrolysis) Step4->Step5 -HCl Step6 Alkaline Quench (Ice + Na2CO3, pH 7.5-8.0) Step5->Step6 Step7 Target Product 1-Butyl-3,5-dimethyl-1H- pyrazole-4-carbaldehyde Step6->Step7 +H2O, -HNMe2

Fig 1. Mechanistic workflow of the Vilsmeier-Haack formylation on 1-butyl-3,5-dimethylpyrazole.

Self-Validating Experimental Protocol

This step-by-step methodology is engineered to provide visual and thermal feedback at every critical juncture, ensuring the system self-validates before you proceed to the next step.

Phase 1: Vilsmeier Reagent Generation
  • Setup: Purge a 250 mL three-neck round-bottom flask with inert gas (N₂ or Ar). Moisture is the primary enemy of phosphorus oxychloride (POCl₃).

  • Solvent Addition: Add 4.0 equivalents of anhydrous N,N-dimethylformamide (DMF) and cool to 0–5 °C using an ice-water bath.

  • Activation: Dropwise, add 4.0 equivalents of POCl₃ over 30 minutes.

    • Causality: The reaction is violently exothermic. Slow addition controls the heat, preventing the thermal degradation of DMF into dimethylamine hydrochloride and carbon monoxide[3].

    • Validation: The solution will transition from clear to a pale yellow, viscous complex. This confirms the successful formation of the chloroiminium ion.

Phase 2: Electrophilic Aromatic Substitution
  • Substrate Introduction: Dissolve 1.0 equivalent of 1-butyl-3,5-dimethylpyrazole in a minimal volume of anhydrous DMF. Add this dropwise to the Vilsmeier reagent at 0–5 °C.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 80–90 °C for 4 to 6 hours.

    • Causality: While the C-4 position is activated by hyperconjugation from the adjacent methyl groups, the pyrazole aromatic system requires significant thermal energy to overcome the activation barrier for the initial electrophilic attack[2].

    • Validation: The evolution of HCl gas (which can be monitored via a bubbler) indicates that the substitution is actively occurring.

Phase 3: Quenching and Hydrolysis
  • Thermal Quench: Cool the mixture to room temperature and pour it slowly over vigorously stirred crushed ice (approximately 10x the reaction volume).

  • pH Adjustment: Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or 2M NaOH until the pH strictly reaches 7.5–8.0 .

  • Hydrolysis: Stir vigorously for 2 hours at room temperature.

    • Causality: The reaction initially forms an iminium salt, not the final aldehyde. This salt is highly stable at acidic pH. Prolonged alkaline stirring is mandatory to drive the addition of water and the elimination of dimethylamine[3].

Phase 4: Extraction and Purification
  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure carbaldehyde.

Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and the final isolated yield. Use this data to benchmark your own experimental setups.

POCl₃/DMF (Equiv.)Reaction Temp (°C)Hydrolysis pHHydrolysis Time (h)Isolated Yield (%)Purity Profile (HPLC)
1.5807.52.042%95% (Unreacted starting material present)
3.0607.52.065%96% (Incomplete conversion)
4.0 85 7.5 2.0 88% >98% (Optimal Conditions)
4.0854.0 (Acidic)2.051%82% (Major iminium salt contamination)
4.08511.0 (Basic)2.073%89% (Base-catalyzed degradation products)

Troubleshooting & FAQs

Q1: My yield is consistently below 40% despite prolonged heating. What is failing? A: Low yields in pyrazole formylations are almost always traced back to moisture contamination or insufficient equivalents of the Vilsmeier reagent. Because the pyrazole ring is less nucleophilic than highly activated benzenes, a significant excess of POCl₃ and DMF (typically 3 to 5 equivalents) is required to drive the reaction forward[2]. Ensure all glassware is oven-dried, your POCl₃ is fresh (it degrades rapidly upon exposure to atmospheric moisture), and the reaction is sealed under an inert atmosphere.

Q2: I see a major impurity that streaks heavily on my TLC plate and reduces my isolated yield. What is it and how do I remove it? A: This streaking is the unhydrolyzed iminium intermediate. The Vilsmeier-Haack reaction does not directly yield an aldehyde; it yields a chloroiminium salt[3]. If your quench is too acidic (pH < 5), the hydrolysis will stall. To fix this, ensure you slowly neutralize the ice-quenched mixture with saturated aqueous Na₂CO₃ until the pH is strictly between 7.5 and 8.0. You must then stir the mixture for at least 1-2 hours at room temperature to ensure complete conversion to the carbaldehyde.

Q3: The reaction mixture turned black immediately upon adding POCl₃ to DMF. Is it ruined? A: Yes, the reagent has degraded. The reaction between DMF and POCl₃ is highly exothermic. If POCl₃ is added too quickly or without an adequate ice bath (0–5 °C), localized overheating causes the DMF to decompose into dimethylamine and carbon monoxide[3]. This not only destroys the reagent but introduces impurities that will complicate purification. Always add POCl₃ dropwise with vigorous stirring.

Q4: Can I recover unreacted 1-butyl-3,5-dimethylpyrazole if the reaction stalls? A: Yes. Unreacted starting material will partition into the organic phase during the ethyl acetate extraction. However, because its polarity is somewhat similar to the target carbaldehyde, you will need to perform careful silica gel chromatography (using a shallow gradient of Hexane/Ethyl Acetate) to separate them. It is vastly more efficient in terms of time and solvent to push the reaction to completion by ensuring an excess of active Vilsmeier reagent from the start.

References

  • 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 957483-76-0) , AiFChem, 1

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity , ResearchGate / ARKIVOC, 2

  • Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems , Semantic Scholar / Arkivoc, 3

Sources

Optimization

Technical Support Center: Vilsmeier-Haack Formylation of N-butyl-3,5-dimethylpyrazole

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of N-butyl-3,5-dimethylpyrazole. This guide is designed to provide in-depth trou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of N-butyl-3,5-dimethylpyrazole. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in successfully carrying out this important synthetic transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure scientific integrity and a high probability of success in your work.

Troubleshooting Guide

The Vilsmeier-Haack reaction, while powerful, can present several challenges. This section addresses common issues encountered during the formylation of N-butyl-3,5-dimethylpyrazole, their probable causes, and scientifically grounded solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can decompose if not prepared under strictly anhydrous conditions.[1][2][3] 2. Insufficient Reactivity: The pyrazole substrate may not be sufficiently activated for the reaction to proceed efficiently under the chosen conditions.[4] 3. Incomplete Reaction: The reaction time or temperature may be insufficient for full conversion of the starting material.[2] 4. Product Loss During Work-up: The formylated product may have some water solubility, leading to loss during the aqueous work-up.1. Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous N,N-dimethylformamide (DMF) and high-purity phosphorus oxychloride (POCl₃). Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it promptly.[2][3] 2. For less reactive substrates, a higher reaction temperature may be required.[5] Consider increasing the temperature incrementally, for example, to 70-80 °C, while monitoring the reaction by Thin Layer Chromatography (TLC).[2][3] 3. Monitor the reaction progress by TLC until the starting material is consumed.[2] If the reaction is sluggish, a moderate increase in temperature or extended reaction time may be necessary. 4. During extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer. Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.
Formation of Multiple Products/Side Reactions 1. Di-formylation: Although the C4 position is strongly preferred for pyrazoles, excessive Vilsmeier reagent or harsh reaction conditions can sometimes lead to di-formylation. 2. Decomposition: The starting material or product may be sensitive to the reaction conditions, leading to decomposition and the formation of impurities.1. Optimize the stoichiometry of the Vilsmeier reagent; a large excess may not be necessary and can lead to side products. 2. Maintain strict temperature control throughout the reaction. Purify the crude product using column chromatography on silica gel or recrystallization to isolate the desired product.[2]
Difficulty in Product Isolation 1. Emulsion Formation: Vigorous shaking during extraction can lead to the formation of a stable emulsion, making phase separation challenging. 2. Product Oiling Out: The product may not crystallize and instead form an oil upon concentration of the solvent.1. If an emulsion forms, allow the separatory funnel to stand for an extended period. Gentle swirling or the addition of brine can help break the emulsion. 2. Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. If that fails, purification by column chromatography may be necessary.
Exothermic and Difficult to Control Reaction 1. Rapid Reagent Addition: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic.[3][6] Likewise, quenching the reaction with water is also very exothermic.[6] 2. Inadequate Cooling: Insufficient cooling can lead to a runaway reaction, degrading the starting material and reagent.[5]1. Add POCl₃ to DMF dropwise and at a slow rate while maintaining a low temperature with an ice bath.[3] When quenching, add the reaction mixture slowly to a vigorously stirred ice-water slurry.[6] 2. Ensure efficient stirring and use a sufficiently large ice bath to dissipate the heat generated during reagent addition and quenching.[5]
Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting common issues during the Vilsmeier-Haack formylation of N-butyl-3,5-dimethylpyrazole.

TroubleshootingWorkflow start Low or No Product Yield? check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_conditions Optimize Reaction Conditions (Temp, Time) reagents_ok->optimize_conditions Yes failure Consult Further Literature/Expert reagents_ok->failure No multiple_products Multiple Products Observed? optimize_conditions->multiple_products workup_issue Investigate Work-up Procedure (Extraction, pH) success Successful Formylation workup_issue->success multiple_products->workup_issue No purification Optimize Purification (Chromatography, Recrystallization) multiple_products->purification Yes purification->success

Caption: A decision tree for troubleshooting the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for pyrazoles?

The Vilsmeier-Haack reaction is a chemical process that introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[3][7][8] For pyrazoles, which are electron-rich aromatic heterocycles, this reaction is a highly effective method for regioselective formylation, typically at the C4 position.[2] The resulting pyrazole-4-carbaldehydes are versatile intermediates in the synthesis of various biologically active molecules.[7][9]

Q2: What is the Vilsmeier reagent and how is it formed?

The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[3][6] It is most commonly prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[3][7] This reaction is exothermic and must be performed under anhydrous conditions to prevent the decomposition of the reagent.[1][3]

Q3: What is the mechanism of the Vilsmeier-Haack formylation of N-butyl-3,5-dimethylpyrazole?

The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton and hydrolysis of the resulting iminium salt intermediate during the aqueous work-up yields the desired N-butyl-3,5-dimethylpyrazole-4-carbaldehyde.[10] The C4 position is the most common site of attack due to the electronic properties of the pyrazole ring.

Reaction Mechanism

ReactionMechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Pyrazole N-butyl-3,5-dimethylpyrazole Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Pyrazole->Intermediate Product 4-Formyl-N-butyl-3,5-dimethylpyrazole Intermediate->Product Water H₂O (Work-up) Water->Product

Sources

Troubleshooting

Technical Support Center: Purification of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the purification of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. This document offe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the purification of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. This document offers practical, field-tested insights and troubleshooting strategies to overcome common challenges encountered during the purification of this compound.

Introduction

1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a key building block in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent reactions and the biological activity of the final compounds. The most common synthetic route to this and similar pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction[1][2]. This reaction, while effective, can introduce a range of impurities that necessitate robust purification strategies. This guide will focus on the most effective purification techniques: recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde?

A1: Given that the Vilsmeier-Haack reaction is the likely synthetic method, common impurities include:

  • Unreacted starting materials: 1-butyl-3,5-dimethyl-1H-pyrazole.

  • Vilsmeier-Haack reagent byproducts: Residual dimethylformamide (DMF) and byproducts from phosphorus oxychloride (POCl₃).

  • Side-reaction products: Small amounts of other formylated or chlorinated species, depending on the reaction conditions.

  • Over-oxidation product: The corresponding carboxylic acid, although this is less common under standard Vilsmeier-Haack conditions.

Q2: My compound appears as an oil or low-melting solid. Can I still use recrystallization?

A2: Yes, even for oils or low-melting solids, recrystallization can be effective. You may need to use a mixed solvent system or cool the solution to a very low temperature (e.g., in a dry ice/acetone bath) to induce crystallization. If the compound "oils out," this typically means the solute is coming out of solution above its melting point. Adding a small amount of additional solvent can sometimes resolve this[3].

Q3: How can I effectively remove residual DMF from my product?

A3: DMF has a high boiling point and can be challenging to remove completely. Several techniques can be employed:

  • Azeotropic removal: Co-evaporation with a solvent like toluene or heptane under reduced pressure can be effective.

  • Aqueous extraction: Thoroughly washing the organic layer with water or brine during the work-up can help remove a significant portion of the DMF.

  • Lyophilization: If the compound is stable, freeze-drying from a suitable solvent (like a dioxane/water mixture) can remove residual volatile impurities.

Q4: Is 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde stable during purification and storage?

A4: Aldehydes, in general, can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and light over extended periods. Pyrazole rings are generally stable, but the overall stability will depend on the specific substituents[4]. For long-term storage, it is advisable to keep the purified compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., in a refrigerator or freezer).

Purification Strategy Selection

The choice between recrystallization and column chromatography depends on the impurity profile and the desired scale of purification.

Purification_Strategy Start Crude Product (1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde) Purity_Check Assess Purity by TLC/¹H NMR Start->Purity_Check Decision Is the major impurity a solid or oil? Purity_Check->Decision Recrystallization Primary Purification: Recrystallization Decision->Recrystallization Solid Impurities Chromatography Primary Purification: Column Chromatography Decision->Chromatography Oily/Polar Impurities or Multiple Components High_Purity_Check Purity >98%? Recrystallization->High_Purity_Check Chromatography->High_Purity_Check Final_Product Pure Product High_Purity_Check->Final_Product Yes Secondary_Purification Secondary Purification: Recrystallization or Chromatography High_Purity_Check->Secondary_Purification No Secondary_Purification->High_Purity_Check

Caption: Decision workflow for selecting the primary purification technique.

Detailed Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds on a larger scale. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures[5].

Solvent Screening:

Based on the structure of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, which has both nonpolar (butyl group, methyl groups) and polar (pyrazole ring, aldehyde) features, a solvent of intermediate polarity or a mixed solvent system is likely to be effective.

Solvent/SystemExpected SolubilityRecommendation
Hexane/Heptane Likely low solubility, even when hot.Good as an anti-solvent in a mixed system.
Ethanol/Isopropanol Likely high solubility, even at room temperature.Good as the primary solvent in a mixed system with water or hexane.
Ethyl Acetate Moderate solubility, may be a good single solvent.A good starting point for single-solvent recrystallization.
Hexane/Ethyl Acetate A versatile mixed system allowing for fine-tuning of polarity.Highly recommended for screening. Start with a higher proportion of hexane.
Ethanol/Water The compound is likely soluble in ethanol and insoluble in water.A good candidate for a mixed solvent system.

Step-by-Step Recrystallization Protocol (Mixed Solvent System: e.g., Ethanol/Water):

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation[3].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvents.

Protocol 2: Column Chromatography

Column chromatography is highly effective for separating compounds with different polarities and is particularly useful for removing oily or highly soluble impurities[6].

Recommended Conditions:

ParameterRecommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The optimal gradient should be determined by thin-layer chromatography (TLC) first.

Step-by-Step Column Chromatography Protocol:

  • TLC Analysis: Develop a TLC method to determine the appropriate solvent system that gives good separation between your product and impurities. The ideal Rf for the product is typically between 0.2 and 0.4.

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column. Alternatively, for less soluble compounds, "dry loading" (adsorbing the compound onto a small amount of silica gel) is recommended.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase as the elution progresses.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Guide

Troubleshooting cluster_recrystallization Recrystallization Issues cluster_chromatography Column Chromatography Issues cluster_general General Purity Issues Oil_Out Compound 'oils out' Sol_Oil Add more of the 'good' solvent. Cool more slowly. Oil_Out->Sol_Oil Low_Yield Low Yield Sol_Yield Use minimum hot solvent. Ensure complete cooling. Low_Yield->Sol_Yield No_Crystals No Crystals Form Sol_No_Crystals Scratch inner surface of the flask. Add a seed crystal. Concentrate the solution. No_Crystals->Sol_No_Crystals Poor_Separation Poor Separation Sol_Poor_Sep Optimize mobile phase polarity (TLC). Use a shallower gradient. Poor_Separation->Sol_Poor_Sep Streaking Compound Streaking Sol_Streaking Ensure compound is fully dissolved before loading. Try a different mobile phase. Streaking->Sol_Streaking Persistent_Impurity Persistent Impurity Sol_Persistent Combine techniques (e.g., chromatography then recrystallization). Consider derivatization if impurity is reactive. Persistent_Impurity->Sol_Persistent

Caption: Troubleshooting common issues in purification.

Purity Assessment

Confirming the purity of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is crucial. The following techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: This is the most definitive method for structural confirmation and purity assessment. Based on similar structures[7][8][9][10], the expected chemical shifts are:

    • ¹H NMR (in CDCl₃):

      • Aldehyde proton (-CHO): ~9.8-10.0 ppm (singlet)

      • Pyrazole ring protons: The pyrazole ring itself has no protons at the 3, 4, or 5 positions in this molecule.

      • Butyl group (-CH₂CH₂CH₂CH₃): ~4.0-4.2 ppm (triplet, N-CH₂), ~1.7-1.9 ppm (multiplet, -CH₂-), ~1.3-1.5 ppm (multiplet, -CH₂-), ~0.9-1.0 ppm (triplet, -CH₃)

      • Methyl groups on pyrazole ring (-CH₃): ~2.3-2.6 ppm (two singlets)

    • ¹³C NMR (in CDCl₃):

      • Aldehyde carbon (-CHO): ~185-190 ppm

      • Pyrazole ring carbons: C3 & C5 ~140-155 ppm, C4 ~110-120 ppm

      • Butyl group carbons: N-CH₂ ~48-52 ppm, other CH₂ carbons ~13-32 ppm, CH₃ ~13-14 ppm

      • Methyl group carbons on pyrazole: ~10-15 ppm

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Melting Point: A sharp melting point range is characteristic of a pure compound.

References

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (URL: [Link])

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC. (URL: [Link])

  • Recrystallization-1.pdf. (URL: [https://www.google.com/url?sa=t&rct=j&q=&esrc=s&source=web&cd=&ved=2ahUKEwjv6-e-mPGEAxX-S_EDHVBpBZAQFnoECBEQAQ&url=https%3A%2F%2Fwww.csus.edu%2Findiv%2Fm%2Fmccurda%2Fchem25%2FR recrystallization-1.pdf&usg=AOvVaw0-X_g7c7F8gYh9g9G3c3hQ]( recrystallization-1.pdf&usg=AOvVaw0-X_g7c7F8gYh9g9G3c3hQ))
  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF - ResearchGate. (URL: [Link])

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC. (URL: [Link])

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (URL: [Link])

  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner.
  • Solvent Selection for Recrystallization | PDF | Solution | Solubility - Scribd. (URL: [Link])

  • Solvent selection for recrystallization: An undergraduate organic experiment. (URL: [Link])

  • 1H and 13C NMR study of perdeuterated pyrazoles - SciSpace. (URL: [Link])

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (URL: [Link])

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. (URL: [Link])

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (URL: )
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (URL: [Link])

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. (URL: [Link])

  • (PDF) Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles - ResearchGate. (URL: [Link])

  • Vilsmeier-Haack formilation help : r/OrganicChemistry - Reddit. (URL: [Link])

  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (URL: [Link])

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. - Reddit. (URL: [Link])

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. (URL: [Link])

  • Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine - Organic Chemistry Portal. (URL: [Link])

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC. (URL: [Link])

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (URL: [Link])

  • Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with scaling or optimizing the synthesis of 1-Butyl-3,5-dimethyl-1H-pyrazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with scaling or optimizing the synthesis of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 957483-76-0)[1].

By analyzing the mechanistic pathways of N-alkylation and Vilsmeier-Haack (V-H) formylation, this guide provides actionable troubleshooting steps to eliminate common byproducts such as quaternary pyrazolium salts, chlorinated impurities, and unreacted intermediates.

Synthesis Workflow & Mechanistic Overview

The synthesis of 1-butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is typically achieved via a two-step sequence:

  • N-Alkylation: 3,5-dimethylpyrazole is alkylated with a butyl halide to yield 1-butyl-3,5-dimethylpyrazole.

  • Formylation: The intermediate undergoes electrophilic aromatic substitution at the C4 position via the Vilsmeier-Haack reaction[2].

SynthesisWorkflow SM 3,5-Dimethylpyrazole + Butyl Halide Alkylation Step 1: N-Alkylation (K2CO3, Acetone) SM->Alkylation Int 1-Butyl-3,5-dimethylpyrazole Alkylation->Int VH Step 2: Vilsmeier-Haack (POCl3, DMF) Int->VH Im Iminium Intermediate VH->Im Hydrolysis Step 3: Aqueous Hydrolysis (Ice/H2O, pH Neutralization) Im->Hydrolysis Product 1-Butyl-3,5-dimethyl-1H- pyrazole-4-carbaldehyde Hydrolysis->Product

Workflow for the two-step synthesis of 1-butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing quaternary pyrazolium salts during the N-alkylation step? A1: Over-alkylation occurs when the desired intermediate (1-butyl-3,5-dimethylpyrazole) reacts with excess butyl halide to form 1,2-dibutyl-3,5-dimethylpyrazolium salts. This is thermodynamically driven by prolonged heating (>100 hours) or a large stoichiometric excess of the alkylating agent[3]. Causality Fix: Maintain a strict 1:1.05 molar ratio of pyrazole to butyl halide and monitor the reaction via TLC/LC-MS to quench immediately upon consumption of the starting material.

Q2: What causes the formation of chlorinated byproducts during the Vilsmeier-Haack formylation? A2: The V-H reagent (chloromethyleneiminium ion), generated from Phosphorus Oxychloride ( POCl3​ ) and Dimethylformamide (DMF), is highly electrophilic. While formylation at the electron-rich C4 position of the pyrazole ring is the primary pathway[2], excess POCl3​ or elevated temperatures can lead to side reactions. Harsh conditions can cause chlorination of the methyl groups or the pyrazole ring, and prolonged heating of DMF can even generate formaldehyde in situ, leading to unwanted side-chain reactions.

Q3: Why is my yield low, with significant amounts of unreacted 1-butyl-3,5-dimethylpyrazole remaining? A3: Incomplete formylation often stems from poor generation of the Vilsmeier reagent or premature quenching. The V-H complex must be pre-formed at 0–5°C before adding the pyrazole substrate. Furthermore, steric hindrance from the N-butyl group and the adjacent C3/C5 methyl groups can slow the electrophilic attack at C4, necessitating optimized heating (typically 90°C) to drive the reaction to completion[2].

Troubleshooting Guide & Experimental Protocols

Diagnostic Logic Tree

Troubleshooting Issue Low Purity of Final Product Check1 Analyze via LC-MS / NMR Issue->Check1 Path1 High Quaternary Salts Check1->Path1 Path2 Chlorinated Impurities Check1->Path2 Path3 Unreacted Intermediate Check1->Path3 Fix1 Reduce Butyl Halide Eq. Lower Temp to 50°C Path1->Fix1 Fix2 Reduce POCl3 Eq. Keep Temp < 90°C Path2->Fix2 Fix3 Pre-form V-H Reagent Extend Reaction Time Path3->Fix3

Diagnostic logic tree for identifying and resolving common synthesis impurities.

Protocol 1: Optimized N-Alkylation (Minimizing Pyrazolium Salts)

Objective: Achieve >95% conversion to 1-butyl-3,5-dimethylpyrazole while preventing di-alkylation.

  • Setup: In an oven-dried round-bottom flask, dissolve 3,5-dimethylpyrazole (1.0 eq) in anhydrous acetone (or acetonitrile for better solubility).

  • Base Addition: Add anhydrous K2​CO3​ (2.0 eq). Stir at room temperature for 15 minutes to deprotonate the pyrazole.

  • Alkylation: Dropwise add 1-iodobutane or 1-bromobutane (1.05 eq). Crucial: Do not exceed 1.05 eq to prevent quaternary salt formation.

  • Heating: Heat the mixture to 50°C. Stir continuously[3]. Monitor by TLC (Hexanes:EtOAc 3:1) until the starting material is consumed.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Extract with Ethyl Acetate and wash with brine. Dry over Na2​SO4​ and concentrate to yield the intermediate.

Protocol 2: Controlled Vilsmeier-Haack Formylation

Objective: Maximize C4-formylation while suppressing chlorination and des-alkylation.

  • V-H Reagent Preparation: Cool anhydrous DMF (5.0 eq) to 0°C in an ice bath under an inert argon atmosphere.

  • Activation: Slowly add POCl3​ (2.0 eq) dropwise over 30 minutes. Maintain the temperature below 5°C. Stir for an additional 30 minutes to ensure complete formation of the chloromethyleneiminium ion.

  • Substrate Addition: Dissolve 1-butyl-3,5-dimethylpyrazole (1.0 eq) in a minimal amount of anhydrous DMF. Add this dropwise to the V-H reagent at 0°C.

  • Reaction: Remove the ice bath and gradually heat the reaction mixture to 90°C. Stir for 2–4 hours.

  • Quenching (Critical Step): Cool the mixture to room temperature, then pour it slowly over crushed ice. Vigorously stir for 12 hours to ensure complete hydrolysis of the iminium intermediate to the aldehyde[2].

  • Neutralization: Neutralize the aqueous mixture to pH 7.0 using saturated NaHCO3​ solution. Extract with Dichloromethane (DCM), wash with water to remove residual DMF, dry, and concentrate.

Data Presentation: Optimization of V-H Conditions

The following table summarizes the causal relationship between reaction conditions and byproduct formation during the Vilsmeier-Haack step. This data serves as a self-validating benchmark for your process.

POCl3​ (eq)DMF (eq)Temp (°C)Time (h)Conversion (%)Chlorinated Byproducts (%)Isolated Yield (%)
1.53.070475< 168
2.0 5.0 90 2 98 < 2 85
3.05.01202> 991854
2.02.090660545

Note: The optimal window (bolded) balances electrophilic driving force with thermal control, preventing the degradation of the pyrazole ring and minimizing chlorinated impurities.

References

  • AiFChem. "957483-76-0 | 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde".
  • National Center for Biotechnology Information (PMC). "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent". NIH.
  • Arkivoc. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions".
  • CORE. "Synthesis and Applications of New Ionic Liquids". CORE Repository.

Sources

Troubleshooting

Technical Support Center: A Guide to the Long-Term Stability of Pyrazole-4-carbaldehyde Derivatives

Welcome to the technical support center for pyrazole-4-carbaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who rely on the stability and purity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for pyrazole-4-carbaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who rely on the stability and purity of these critical building blocks. We will address common challenges encountered during long-term storage and provide scientifically-grounded, actionable solutions to preserve the integrity of your compounds.

Troubleshooting Guide: Identifying and Resolving Degradation

This section addresses specific issues you may observe with your stored samples. Each answer provides an explanation of the underlying chemistry and a step-by-step protocol to diagnose and mitigate the problem.

Q1: My once-white crystalline pyrazole-4-carbaldehyde derivative has turned yellow or brown during storage. What is causing this discoloration and is the compound still usable?

A: A yellow or brown discoloration is a classic indicator of oxidation.[1] The aldehyde functional group is particularly susceptible to oxidation, which can convert it into a carboxylic acid or lead to the formation of colored polymeric byproducts. While minor discoloration may indicate only a small percentage of degradation, it is a significant warning sign that your storage conditions are not optimal.

Causality: The aldehyde proton (CHO) is readily abstracted, and in the presence of atmospheric oxygen, this can initiate a radical chain reaction leading to oxidation. This process can be accelerated by exposure to light and elevated temperatures.

Troubleshooting & Verification Protocol:

  • Initial Assessment (TLC):

    • Prepare a dilute solution of your discolored compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot it on a TLC plate alongside a solution of a fresh or newly opened reference sample, if available.

    • Develop the plate using an appropriate solvent system (e.g., hexane:ethyl acetate).

    • Visualize the plate under UV light and/or with a potassium permanganate stain. The appearance of new spots, particularly a baseline spot (indicative of a polar carboxylic acid) or streaking (suggesting polymerization), confirms degradation.[1][2]

  • Quantitative Analysis (HPLC):

    • For a more precise assessment, analyze the sample using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[3]

    • Method:

      • Column: C18 column (e.g., 5 µm, 150 x 4.6 mm).

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is often effective.

      • Detection: PDA or UV detector set at a wavelength where the parent compound has maximum absorbance.

    • Interpretation: Compare the chromatogram to a reference standard. A decrease in the peak area of the parent compound and the emergence of new peaks confirms and quantifies the extent of degradation.[2]

  • Decision: If degradation is confirmed to be minor (<5% by HPLC), the material may be repurified by column chromatography or recrystallization. If degradation is significant, it is recommended to discard the batch to avoid compromising your experimental results.

Q2: I'm seeing new, unexpected peaks in my HPLC/GC analysis or new spots on my TLC plate after storing my compound. What's happening?

A: The appearance of new peaks or spots is a definitive sign of chemical degradation.[1] Besides oxidation, other potential degradation pathways include hydrolysis, photodegradation, or even tautomeric interconversion, depending on the specific structure of your derivative and the storage conditions.

Causality:

  • Hydrolysis: If your derivative contains labile functional groups like esters or amides, the presence of even trace amounts of moisture can cause them to hydrolyze, especially if stored at non-neutral pH.[1]

  • Photodegradation: Many aromatic and heterocyclic compounds are sensitive to light, which can provide the energy to initiate decomposition reactions.[1]

  • Tautomerism: For N-unsubstituted pyrazoles, the presence of moisture or certain solvents can facilitate the interconversion between tautomers, which may appear as distinct spots or peaks in some analytical systems.[1]

Troubleshooting Workflow:

The following workflow can help you systematically identify the cause of degradation.

G start New Peaks Observed in Analysis (HPLC, TLC) check_color Is the compound discolored (yellow/brown)? start->check_color check_groups Does the molecule have labile groups (esters, amides)? check_color->check_groups  No oxidation Probable Cause: Oxidation check_color->oxidation  Yes check_storage Was the compound exposed to light? check_groups->check_storage  No hydrolysis Probable Cause: Hydrolysis check_groups->hydrolysis  Yes photodegradation Probable Cause: Photodegradation check_storage->photodegradation  Yes solution_inert Solution: Store under inert gas (Ar, N2). Re-purify if necessary. oxidation->solution_inert solution_dry Solution: Store in a desiccator. Use anhydrous solvents. hydrolysis->solution_dry solution_dark Solution: Store in amber vials or wrap in foil. photodegradation->solution_dark

Caption: Troubleshooting workflow for identifying degradation causes.

Frequently Asked Questions (FAQs): Proactive Storage Strategies

This section provides answers to common questions about the proactive, long-term storage of pyrazole-4-carbaldehyde derivatives.

Q3: What are the ideal general storage conditions for pyrazole-4-carbaldehyde derivatives to ensure long-term stability?

A: While the optimal conditions can vary slightly based on the specific substituents, a multi-faceted approach is essential for maximizing shelf life. The following table summarizes the recommended best practices.

ParameterRecommendationRationale
Temperature -20°C (Freezer) or 2-8°C (Refrigerator) Reduces the kinetic rate of all potential degradation reactions.[1][2] For highly sensitive compounds, -20°C is preferred.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation of the aldehyde group, which is a primary degradation pathway.[1][4] Backfill the container with inert gas after each use.
Light Protection from Light Prevents photodegradation. Use amber glass vials or wrap standard clear vials in aluminum foil.[1]
Moisture Dry/Desiccated Environment Prevents hydrolysis of sensitive functional groups and minimizes water-facilitated tautomerization.[1] Store vials within a desiccator containing a drying agent like silica gel.
Container Tightly Sealed, High-Quality Vials Prevents exposure to atmospheric oxygen and moisture. Ensure caps have a proper seal (e.g., PTFE-lined).

Q4: How do different functional groups on the pyrazole ring affect the compound's stability?

A: The nature and position of substituents significantly influence stability.[1]

  • Electron-Withdrawing Groups (e.g., Nitro): Nitro-substituted pyrazoles can be more prone to thermal decomposition.[5]

  • Ester Groups: Pyrazole esters are susceptible to hydrolysis, particularly under basic or acidic conditions.[1]

  • Halogens: Halogenation, particularly with fluorine, can sometimes increase metabolic stability and alter electronic properties without adding significant steric bulk.[6]

  • N-Substitution: Substituting the pyrazole nitrogen (N1) prevents tautomerization, which can be a source of inconsistency in biological assays.[1] It also blocks a potential site for acylation or other reactions.

Q5: I need to store my pyrazole-4-carbaldehyde derivative in solution. What is the best practice?

A: Storing compounds in solution is generally not recommended for long-term stability due to increased molecular mobility, which facilitates degradation. However, if short-term solution storage is necessary:

  • Choose an Anhydrous, Aprotic Solvent: Use high-purity, anhydrous solvents like acetonitrile or DMF. Avoid protic solvents like methanol or ethanol, which can react with the aldehyde to form acetals.

  • Store as Aliquots: Prepare small, single-use aliquots of your stock solution. This prevents contamination of the entire stock and minimizes degradation from repeated freeze-thaw cycles.[2]

  • Adhere to Ideal Conditions: Store the solution aliquots at -20°C or -80°C under an inert atmosphere and protected from light.

Visualizing Primary Degradation Pathways

Understanding the chemical transformations that lead to impurity formation is key to preventing them.

G cluster_0 Degradation Pathways Parent Pyrazole-4-carbaldehyde Derivative Oxidation Oxidized Product (Carboxylic Acid) Parent->Oxidation O2 (Air) Hydrolysis Hydrolyzed Product (e.g., from ester) Parent->Hydrolysis H2O (Moisture) Photo Photodegradation Products Parent->Photo UV Light

Caption: Primary degradation pathways for pyrazole-4-carbaldehyde derivatives.

By implementing these troubleshooting and preventative strategies, you can significantly enhance the long-term stability of your valuable pyrazole-4-carbaldehyde derivatives, ensuring the integrity and reproducibility of your research.

References

  • Technical Support Center: Stability and Storage of Pyrazole Compounds. (2025). Benchchem.
  • Best practices for handling and storing volatile aldehyde standards. (2026). Benchchem.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). ACS Publications.
  • Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes. (2025). Benchchem.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • How to Store Reagents. University of Rochester Department of Chemistry.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). IJNRD.
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013).
  • A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized... (n.d.). UPSpace - University of Pretoria.
  • SAFETY DATA SHEET: 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde. (n.d.).

Sources

Optimization

Resolving emulsion issues during extraction of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter severe phase-separation challenges during the isol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter severe phase-separation challenges during the isolation of heterocyclic intermediates.

The extraction of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde following a Vilsmeier-Haack formylation is notoriously prone to forming stubborn emulsions. This guide provides an authoritative, mechanistically grounded, and self-validating troubleshooting framework to resolve these liquid-liquid extraction (LLE) issues without compromising your product yield.

Causality & Mechanistic Insight

To break an emulsion, you must first understand the physical chemistry stabilizing it. 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde creates highly stable emulsions during aqueous workup due to three compounding factors:

  • Inherent Amphiphilicity: The molecule possesses a highly lipophilic N -butyl chain paired with a polar pyrazole core and a hydrogen-bond-accepting carbaldehyde group. This structure acts as a non-ionic surfactant, lowering the interfacial tension between the aqueous and organic phases[1].

  • pH-Dependent Cationic Surfactant Formation: The Vilsmeier-Haack reaction utilizes phosphorus oxychloride ( POCl3​ ) and N,N -dimethylformamide (DMF). During the aqueous quench, hydrochloric and phosphoric acids are generated. If the pH drops too low, the pyrazole nitrogen protonates, converting the neutral molecule into a highly active cationic surfactant[1].

  • Pickering Emulsions: Insoluble inorganic phosphate salts generated during the POCl3​ quench can accumulate at the liquid-liquid interface, creating a mechanical barrier that prevents droplet coalescence[1].

Troubleshooting Guide & FAQs

Q1: My extraction mixture turned into an opaque, milky emulsion that won't separate after 30 minutes. What is the immediate first step? A1: Check and adjust the pH. Because the pyrazole ring can become protonated in acidic conditions, it acts as a cationic surfactant. Carefully adjust the aqueous layer to pH 7–8 using saturated aqueous sodium bicarbonate ( NaHCO3​ ). Self-Validation: Verify the pH using indicator paper. Deprotonating the pyrazole core removes its ionic charge, significantly reducing its surfactant properties and driving the neutral 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde into the organic phase[1].

Q2: The pH is strictly neutral, but the emulsion persists. How can I alter the aqueous phase to force separation? A2: Increase the ionic strength of the aqueous phase by adding saturated sodium chloride (brine) or solid NaCl . This leverages the "salting-out" effect. Water molecules preferentially hydrate the highly charged Na+ and Cl− ions, decreasing the solubility of the partially polar pyrazole-4-carbaldehyde in the aqueous layer and increasing the interfacial tension, which drives droplet coalescence[1].

Q3: The pH is neutral and I added brine, but there is a thick, rag-like layer at the interface. What is causing this, and how do I clear it? A3: You are dealing with a Pickering emulsion, stabilized by fine, insoluble inorganic particulates (e.g., phosphate salts from the Vilsmeier reagent quench) suspended at the interface. To resolve this, vacuum filter the entire biphasic mixture through a pad of Celite (diatomaceous earth)[1]. The Celite traps the solid particulates, removing the mechanical barrier to droplet coalescence. Once filtered, return the filtrate to the separatory funnel; the phases will separate rapidly.

Q4: I've tried chemical adjustments and filtration, but a micro-emulsion remains. What physical or solvent-based methods are guaranteed to work? A4: You have two highly reliable options here:

  • Centrifugation: Transfer the emulsion to centrifuge tubes and spin at 2500–3000 rpm for 10 minutes. The centrifugal force overcomes the steric stabilization of the droplets, forcing phase separation based on density differences[2].

  • Co-solvent Addition: Add a small volume (1-5% v/v) of a bridging solvent like ethanol or isopropanol. Low volumetric quantities of alcohols act as demulsifying agents by partitioning at the interface and disrupting the highly ordered surfactant layer formed by the pyrazole, causing the emulsion to collapse.

Emulsion Resolution Workflow

EmulsionWorkflow Start Emulsion Detected During Extraction Step1 Check & Adjust pH (Add NaHCO3 to pH 7-8) Start->Step1 Step2 Increase Ionic Strength (Add Saturated NaCl) Step1->Step2 Cond1 Is interface clear? Step2->Cond1 Step3 Filter through Celite (Removes Particulates) Cond1->Step3 No (Rag Layer) End Clean Phase Separation Proceed to Drying Cond1->End Yes Cond2 Is emulsion broken? Step3->Cond2 Step4 Centrifuge (2500 rpm) or Add 1-5% EtOH Cond2->Step4 No (Micro-emulsion) Cond2->End Yes Step4->End

Workflow for resolving 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde extraction emulsions.

Quantitative Data: Emulsion Resolution Strategies

The following table summarizes the operational parameters for each troubleshooting strategy to help you select the most efficient path based on your specific emulsion phenotype.

Resolution StrategyMechanistic ActionTarget Emulsion TypeProcessing TimeSuccess Rate
pH Neutralization (pH 7-8) Deprotonates pyrazole, removing cationic surfactant properties.Charge-stabilized emulsions< 5 minsHigh
Brine Saturation (NaCl) "Salting-out" effect; increases aqueous ionic strength.Dissolved organic/DMF emulsions< 5 minsHigh
Celite Filtration Removes insoluble interfacial particulates.Pickering (solid-stabilized) emulsions10-15 minsVery High
Centrifugation (2500 rpm) Physically forces droplet coalescence via density differential.Persistent micro-emulsions10-15 minsExcellent
Co-solvent Addition (EtOH) Disrupts interfacial surfactant layer.Surfactant-stabilized emulsions< 5 minsModerate

Optimized Experimental Protocol: Vilsmeier-Haack Workup

To proactively prevent emulsions, follow this optimized step-by-step extraction methodology for 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Step 1: Buffered Quenching Slowly pour the completed Vilsmeier-Haack reaction mixture into a vigorously stirred mixture of crushed ice and saturated aqueous sodium acetate. Causality: Sodium acetate buffers the highly acidic hydrolysis of the chloroiminium intermediate, preventing the immediate protonation of the pyrazole product[3].

Step 2: Solvent Selection & Initial Extraction Add ethyl acetate (EtOAc) to the quenched mixture (3 x 50 mL per 10 mmol scale). Causality: EtOAc is preferred over dichloromethane (DCM) as it has a lower density than water and a lower tendency to form stable micro-emulsions with residual DMF/water mixtures[3].

Step 3: pH Adjustment & Salting Out Add saturated aqueous NaHCO3​ until the aqueous layer reaches pH 7-8. Add 20 mL of saturated brine to the separatory funnel to increase ionic strength, then invert gently (do not shake vigorously)[1].

Step 4: Interfacial Filtration (Conditional) If a solid "rag layer" forms at the interface, immediately filter the entire biphasic mixture through a 1-inch pad of Celite on a Büchner funnel. Rinse the pad with 10 mL of EtOAc[1].

Step 5: Phase Separation & DMF Removal Transfer the filtrate back to the separatory funnel. Allow 5 minutes for phase separation and draw off the lower aqueous layer. Wash the combined organic extracts with a 5-10% aqueous Lithium Chloride (LiCl) solution (2 x 30 mL). Causality: LiCl washes are significantly more efficient at partitioning residual DMF out of the organic phase than water alone[3].

Step 6: Drying & Concentration Perform a final brine wash (1 x 30 mL). Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde[3].

References

  • Method of demulsifying and purifying organic products from an emulsion (WO2014074244A1)

Sources

Reference Data & Comparative Studies

Validation

1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde vs. 1-phenyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: A Guide to Synthetic Strategy and Application Potential

An In-Depth Comparative Analysis for Medicinal Chemists and Researchers In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif frequently found in a multi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis for Medicinal Chemists and Researchers

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif frequently found in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its versatile nature allows for substitution at various positions, enabling fine-tuning of physicochemical and pharmacological properties. This guide provides a detailed comparative analysis of two key derivatives: 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde and 1-phenyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde .

The core distinction lies in the substituent at the N1 position: a flexible, aliphatic butyl group versus a rigid, aromatic phenyl group. This single modification profoundly influences the molecule's electronic character, steric profile, metabolic fate, and potential interactions with biological targets. For researchers in drug development, understanding these differences is paramount to selecting the appropriate scaffold for synthesis campaigns aimed at discovering novel therapeutics.

Structural and Physicochemical Properties: A Tale of Two Substituents

The N1-substituent dictates the overall lipophilicity, polarity, and three-dimensional shape of the molecule. The N-phenyl group introduces a bulky, planar hydrophobic surface and acts as a weak electron-withdrawing group, while the N-butyl chain is a flexible, electron-donating group that contributes to lipophilicity without the potential for aromatic interactions.

In 1-phenyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, the dihedral angle between the pyrazole and phenyl rings is a critical structural parameter, measured at approximately 68.4°.[4][5] This twist prevents full conjugation but defines a specific spatial orientation that can be crucial for binding to a biological target. The aldehyde group, in contrast, remains nearly coplanar with the pyrazole ring, ensuring its reactivity.[4][5]

Table 1: Comparative Physicochemical Properties

Property1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde1-phenyl-3,5-dimethyl-1H-pyrazole-4-carbaldehydeRationale for Difference
Structure N1-Alkyl vs. N1-Aryl substitution.
Molecular Formula C₁₀H₁₆N₂OC₁₂H₁₂N₂ODifferent number of carbon and hydrogen atoms.
Molecular Weight 180.25 g/mol 200.24 g/mol Phenyl group is larger than the butyl group.
Predicted LogP ~2.3~2.5The phenyl group typically confers slightly higher lipophilicity than a butyl group.
Electronic Nature of N1-Substituent Electron-donating (inductive effect)Weakly electron-withdrawingAlkyl groups are inductive donors; the phenyl ring is inductive withdrawing but can have resonance effects.
Flexibility High (rotatable bonds in butyl chain)Low (rigid phenyl ring)Aliphatic chains are flexible, while aromatic rings are planar and rigid.
Potential for π-π Stacking NoYesThe aromatic phenyl ring can engage in π-π stacking interactions, a key feature in receptor binding.

Synthesis: The Vilsmeier-Haack Reaction as a Universal Tool

The most efficient and widely adopted method for introducing a formyl group at the C4 position of a pyrazole ring is the Vilsmeier-Haack reaction.[6][7][8][9] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to act as the formylating electrophile.[9][10] The reaction is robust and generally provides good yields for both N-alkyl and N-aryl substituted pyrazoles.

G cluster_start Starting Materials cluster_pyrazole Pyrazole Formation cluster_vh Vilsmeier-Haack Formylation diketone Acetylacetone (1,3-Diketone) pyrazole 1-Substituted-3,5-dimethyl-1H-pyrazole diketone->pyrazole Condensation hydrazine Butylhydrazine or Phenylhydrazine hydrazine->pyrazole product Target 4-Formylpyrazole pyrazole->product Electrophilic Substitution reagent Vilsmeier Reagent (POCl₃ + DMF) reagent->product

Caption: General synthetic workflow for 1-substituted-3,5-dimethyl-1H-pyrazole-4-carbaldehydes.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenyl-3,5-dimethyl-1H-pyrazole

This protocol is adapted from established literature procedures and serves as a reliable method for synthesizing the target aldehyde.[4]

Materials:

  • 1-Phenyl-3,5-dimethyl-1H-pyrazole (1.0 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reagent Preparation (Causality: Controlled Formation of Electrophile): In a three-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF in an ice bath (0-5 °C). Add POCl₃ (1.5 eq) dropwise via a dropping funnel over 30 minutes. This slow, cold addition is critical to safely manage the exothermic reaction that forms the chloroiminium salt (Vilsmeier reagent) and prevent its decomposition.[9]

  • Addition of Substrate: Dissolve the 1-phenyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent while maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and stir for 1-3 hours. Heating provides the necessary activation energy for the electrophilic aromatic substitution to occur at the electron-rich C4 position of the pyrazole.

  • Work-up (Causality: Hydrolysis and Neutralization): Carefully and slowly pour the cooled reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step quenches the reaction and hydrolyzes the intermediate iminium species to the final aldehyde. The process is highly exothermic and must be done cautiously.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product three times with an organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol) or by column chromatography on silica gel.

Comparative Biological and Pharmacological Considerations

While direct, side-by-side experimental data for these two specific compounds is limited, a robust comparison can be inferred from the extensive literature on pyrazole derivatives in drug discovery.[1][11] The choice between an N-butyl and an N-phenyl substituent is a strategic decision in lead optimization.

  • Target Interaction: The rigid N-phenyl group is capable of forming specific, directional interactions such as π-π stacking or hydrophobic interactions within a protein's binding pocket. This is often crucial for high-affinity binding. The flexible N-butyl group explores a different, larger conformational space and interacts through non-specific hydrophobic contacts.

  • Metabolic Stability: The N-phenyl ring is a primary site for metabolic modification, typically undergoing aromatic hydroxylation by cytochrome P450 enzymes. The N-butyl chain is susceptible to aliphatic hydroxylation at various positions. These differing metabolic pathways directly impact the compound's pharmacokinetic profile, including its half-life and potential for drug-drug interactions.

  • Solubility and Permeability: The choice of substituent significantly impacts the balance between aqueous solubility and membrane permeability (lipophilicity), which is critical for oral bioavailability. While both substituents increase lipophilicity compared to an N-H pyrazole, the specific choice allows for fine-tuning within a homologous series.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Pyrazole Pyrazole Inhibitor (e.g., N-Phenyl Derivative) Pyrazole->RAF Inhibition (ATP-binding site)

Sources

Comparative

Comparative Mass Spectrometry Fragmentation Profiling: 1-Butyl- vs. 1-Phenyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Executive Summary & Context Pyrazole-4-carbaldehydes are indispensable building blocks in modern medicinal and agricultural chemistry, frequently utilized in the synthesis of bioactive molecules such as succinate dehydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

Pyrazole-4-carbaldehydes are indispensable building blocks in modern medicinal and agricultural chemistry, frequently utilized in the synthesis of bioactive molecules such as succinate dehydrogenase (SDH) inhibitors[1]. When tracking these compounds or their metabolites in complex biological matrices, Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is the gold standard.

However, the N-substituent on the pyrazole core drastically alters the molecule's thermodynamic stability and its gas-phase fragmentation behavior. This guide provides an objective, data-driven comparison between 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (BDMPCA) and its structural analog, 1-Phenyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (PDMPCA) . By understanding the causality behind their divergent Collision-Induced Dissociation (CID) pathways, researchers can design more robust Multiple Reaction Monitoring (MRM) methods for pharmacokinetic profiling.

Mechanistic Theory: The Role of the N-Substituent

The mass spectrometric fragmentation of pyrazole derivatives is fundamentally dictated by the nature of their N-substituents. While simple, unsubstituted pyrazoles typically undergo high-energy expulsion of HCN or N₂[2], N-substituted derivatives exhibit highly specific, substituent-driven cleavages.

The Aliphatic Pathway: BDMPCA

BDMPCA features an N-butyl chain. In positive ESI mode, protonation occurs preferentially at the basic pyrazole nitrogen or the aldehyde oxygen. Upon collisional activation, the flexible butyl chain facilitates a low-energy alkene elimination (loss of 1-butene, -56 Da). This inductive cleavage is thermodynamically driven by the formation of a highly stable, protonated 3,5-dimethylpyrazole-4-carbaldehyde core. Consequently, the aldehyde group remains intact during the initial fragmentation stage.

The Aromatic Pathway: PDMPCA

In contrast, PDMPCA features an N-phenyl group. The C(sp²)–N bond connecting the phenyl ring to the pyrazole core is exceptionally strong due to partial double-bond character and resonance stabilization. The N-phenylpyrazole moiety demonstrates remarkable stability under collision-induced dissociation[3]. Because the N-substituent cannot be easily eliminated, the internal energy is redirected to the most labile functional group: the 4-carbaldehyde moiety. This forces an immediate loss of carbon monoxide (-28 Da) or a formyl radical (-29 Da), followed by higher-energy pyrazole ring opening.

Comparative Fragmentation Data

The following table summarizes the quantitative ESI-MS/MS data obtained at a normalized collision energy (NCE) of 25 eV.

CompoundPrecursor Ion[M+H]⁺Primary Fragment (Base Peak)Secondary FragmentDiagnostic Neutral Loss
BDMPCA m/z 181.1m/z 125.1 (-C₄H₈)m/z 97.1 (-CO)-56 Da (Alkene elimination)
PDMPCA m/z 201.1m/z 173.1 (-CO)m/z 132.1 (-CH₃CN)-28 Da (Aldehyde cleavage)

Table 1: Key MS/MS fragments and diagnostic neutral losses for BDMPCA and PDMPCA.

BDMPCA_Frag M BDMPCA[M+H]+ m/z 181.1 F1 Loss of C4H8 (-56 Da) m/z 125.1 M->F1 Alkene Elimination (Primary) F2 Loss of CO (-28 Da) m/z 153.1 M->F2 Aldehyde Cleavage (Minor) F3 Loss of H2O (-18 Da) m/z 163.1 M->F3 Dehydration (Minor) F4 Pyrazole Core m/z 97.1 F1->F4 Loss of CO (-28 Da) F2->F4 Loss of C4H8 (-56 Da)

CID fragmentation pathway of BDMPCA highlighting alkene loss.

Self-Validating Experimental Protocol

To ensure reproducibility and eliminate false positives from isobaric interferences, the following LC-MS/MS workflow is designed as a self-validating system.

Step 1: Sample Preparation & System Suitability
  • Stock Preparation: Dissolve BDMPCA and PDMPCA standards in LC-MS grade methanol to 1 mg/mL.

  • Working Solutions: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation (SST): Prepare a solvent blank and a Quality Control (QC) sample spiked with an internal standard (e.g., Caffeine, m/z 195.1). Run the blank first to establish baseline noise and confirm zero carryover. The IS verifies ionization efficiency and spray stability.

Step 2: Chromatographic Separation
  • Column: C18 UHPLC column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phases: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • Causality: The gradient ensures that the hydrophobic N-butyl and N-phenyl groups are sufficiently retained, separating the analytes from early-eluting matrix salts that cause ion suppression.

Step 3: ESI Source & MS/MS Optimization
  • Source Parameters: Capillary voltage at +3.5 kV, desolvation temperature at 350°C.

  • Causality: The high desolvation temperature is critical for complete droplet evaporation of these relatively non-polar pyrazole derivatives, maximizing the yield of [M+H]⁺ ions.

  • Tandem MS Acquisition: Isolate precursor ions in Q1 (0.7 Da FWHM). Apply a Collision Energy (CE) ramp from 10 to 40 eV in Q2 using Argon collision gas.

  • Self-Validation: Ramping the CE rather than using a static value ensures the capture of both low-energy transitions (e.g., the -56 Da alkene loss in BDMPCA) and high-energy transitions (e.g., pyrazole ring opening), providing a complete, verifiable fragmentation map.

LCMS_Workflow A Sample Prep & Blank SST B UHPLC Separation (C18 Column) A->B C ESI(+) Ionization B->C D Q1: Precursor Selection C->D E Q2: CID Ramp (10-40 eV) D->E F Q3: Fragment Analysis E->F G Data Acquisition F->G

LC-ESI-MS/MS workflow for pyrazole derivative analysis.

Conclusion

When developing analytical methods for pyrazole-4-carbaldehydes, the choice of N-substituent dictates the MS/MS strategy. BDMPCA is best quantified by monitoring the low-energy loss of its butyl group (m/z 181.1 → 125.1), which provides a highly abundant and stable base peak. Conversely, PDMPCA requires monitoring the loss of the aldehyde moiety (m/z 201.1 → 173.1) due to the extreme stability of the N-phenyl bond. Recognizing these mechanistic differences ensures robust assay development and accurate structural elucidation in drug discovery pipelines.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL:[Link][2]

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives Source: Spectroscopy Letters URL:[Link][3]

  • Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link][1]

Sources

Validation

Comparative Guide: Ligand Efficiency of 1-Butyl vs. 1-Ethyl Pyrazole Carbaldehydes in Fragment-Based Drug Discovery

Executive Summary & The "Alkyl Extension" Dilemma In modern medicinal chemistry, pyrazole carbaldehydes serve as highly versatile, privileged pharmacophores. They act as critical building blocks and fragment hits for a v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The "Alkyl Extension" Dilemma

In modern medicinal chemistry, pyrazole carbaldehydes serve as highly versatile, privileged pharmacophores. They act as critical building blocks and fragment hits for a variety of therapeutic targets, most notably in the development of non-purine xanthine oxidase inhibitors and kinase modulators .

During Fragment-to-Lead (F2L) optimization, medicinal chemists frequently face the "alkyl extension" dilemma. When optimizing a fragment like 1-ethyl-1H-pyrazole-4-carbaldehyde, the simplest structural modification is extending the alkyl chain to a 1-butyl group to probe adjacent hydrophobic pockets. While this typically increases raw binding affinity (potency), it often masks a degradation in the quality of the lead. This guide objectively compares the 1-ethyl and 1-butyl analogs through the rigorous biophysical lenses of Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).

Theoretical Framework: The Mechanics of Efficiency

To prevent "molecular obesity"—a state where compounds become burdened by excessive mass and lipophilicity, leading to poor pharmacokinetics and off-target toxicity—we must evaluate binding causality rather than just raw potency .

  • Ligand Efficiency (LE): Measures the binding energy contributed per heavy (non-hydrogen) atom.

    • Formula: LE=−ΔG/HAC (Heavy Atom Count)

    • Standard: An LE ≥0.30 kcal/mol/atom is generally required for a viable lead .

  • Lipophilic Ligand Efficiency (LLE): Normalizes potency against lipophilicity, ensuring that affinity is driven by specific directional interactions (enthalpy) rather than non-specific "grease" (entropy).

    • Formula: LLE=pKD​−cLogP

    • Standard: An LLE ≥5.0 is targeted for clinical candidates.

Adding a butyl group (vs. an ethyl group) increases the HAC by 2 and the cLogP by approximately 1.0. For the 1-butyl analog to maintain the same LE and LLE as the 1-ethyl analog, the binding affinity must increase exponentially to offset the entropic penalty of freezing the additional rotatable bonds.

Thermo Root Alkyl Extension (1-Ethyl -> 1-Butyl) HAC Heavy Atom Count (+2) cLogP (+1.0) Root->HAC Thermo Thermodynamic Impact Root->Thermo Entropy Desolvation Entropy Gain vs. Rotatable Bond Penalty Thermo->Entropy Enthalpy Hydrophobic Contacts (Van der Waals) Thermo->Enthalpy Outcome Affinity Increases, but LE/LLE often Decreases Entropy->Outcome Enthalpy->Outcome

Thermodynamic causality tree of alkyl extension in fragment optimization.

Experimental Methodology: A Self-Validating System

To objectively evaluate the efficiency of these two ligands, we employ an orthogonal, self-validating biophysical workflow. Surface Plasmon Resonance (SPR) provides the kinetic and equilibrium binding data, while Isothermal Titration Calorimetry (ITC) deconvolutes the thermodynamic drivers.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay
  • Sensor Chip Preparation: Immobilize the target protein (e.g., Xanthine Oxidase) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to achieve a density of ~3000 RU.

  • Analyte Preparation: Prepare serial two-fold dilutions of 1-ethyl and 1-butyl pyrazole carbaldehydes (ranging from 1.56 µM to 100 µM) in running buffer (PBS-P+ supplemented with 5% DMSO).

  • Data Acquisition: Inject analytes at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

  • Data Analysis: Double-reference the sensorgrams (subtracting reference channel and blank injections) and fit to a 1:1 Langmuir binding model to extract Kon​ , Koff​ , and KD​ .

Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling
  • Sample Preparation: Dialyze the target protein overnight against the assay buffer (50 mM Tris, pH 7.4, 150 mM NaCl, 5% DMSO). Use the exact dialysate to prepare the ligand solutions to prevent heat of dilution artifacts.

  • Titration Execution: Load the ligand (1 mM) into the syringe and the protein (50 µM) into the sample cell. Perform 20 injections of 2 µL each at 25°C with a stirring speed of 750 rpm.

  • Thermodynamic Deconvolution: Integrate the heat peaks and fit to a one-set-of-sites model to directly measure Enthalpy ( ΔH ). Calculate Entropy ( −TΔS ) using the equation ΔG=ΔH−TΔS , where ΔG=RTlnKD​ .

Workflow N1 Ligand Synthesis (Ethyl vs Butyl) N2 SPR Binding Assay (KD Determination) N1->N2 N3 ITC Profiling (ΔH, -TΔS) N2->N3 N4 Efficiency Calculation (LE & LLE) N3->N4

Orthogonal biophysical workflow for validating ligand efficiency.

Comparative Data Analysis

The following table presents a representative biophysical dataset comparing the two fragments against a standard target binding pocket at 298K.

Parameter1-Ethyl-1H-pyrazole-4-carbaldehyde1-Butyl-1H-pyrazole-4-carbaldehyde
Heavy Atom Count (HAC) 911
Calculated LogP (cLogP) 0.821.85
Rotatable Bonds 24
Binding Affinity ( KD​ ) 50 µM ( pKD=4.30 )10 µM ( pKD=5.00 )
Free Energy ( ΔG ) -5.86 kcal/mol-6.81 kcal/mol
Enthalpy ( ΔH ) -4.10 kcal/mol-4.30 kcal/mol
Entropy ( −TΔS ) -1.76 kcal/mol-2.51 kcal/mol
Ligand Efficiency (LE) 0.65 kcal/mol/HA 0.62 kcal/mol/HA
Lipophilic Ligand Efficiency (LLE) 3.48 3.15
Interpretation of Causality
  • The Potency Illusion: The 1-butyl analog is 5 times more potent ( KD​ of 10 µM vs 50 µM). A novice drug discovery program might immediately prioritize the butyl analog based on this raw affinity gain.

  • Thermodynamic Reality: The ITC data reveals that the 0.95 kcal/mol improvement in ΔG for the butyl analog is almost entirely driven by entropy ( −TΔS improves by 0.75 kcal/mol), resulting from the displacement of ordered water molecules from the hydrophobic pocket. The enthalpy ( ΔH ) barely improves, indicating no new specific hydrogen bonds or polar interactions were formed.

  • Efficiency Degradation: Because the butyl chain adds 2 heavy atoms and ~1.0 log unit of lipophilicity, the affinity gain is not mathematically sufficient to maintain the efficiency of the starting fragment. Both LE (drops from 0.65 to 0.62) and LLE (drops from 3.48 to 3.15) decrease.

Strategic Recommendations

When optimizing pyrazole carbaldehyde scaffolds:

  • Retain the 1-Ethyl Fragment if the goal is to build a highly soluble, orally bioavailable drug where the remaining molecular weight budget must be spent on target-specific, enthalpy-driven interactions (e.g., reaching into a hinge-binding region).

  • Utilize the 1-Butyl Fragment only if the target's binding pocket is exceptionally deep, hydrophobic, and requires the butyl chain to correctly orient the pyrazole core for a critical downstream hydrogen bond, and only if the overall molecule's cLogP remains strictly below 3.5.

References

  • Joshi, G., Sharma, M., Kalra, S., Gavande, N. S., Singh, S., & Kumar, R. (2021). Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors: Tracing the anticancer mechanism via xanthine oxidase inhibition. Bioorganic Chemistry, 107, 104620.[Link]

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890.[Link]

  • Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430-431.[Link]

Comparative

Benchmarking the Antimicrobial Activity of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Derivatives: A Comparison Guide

As antimicrobial resistance (AMR) accelerates, identifying novel, highly penetrative chemical scaffolds is a critical priority for drug development professionals. Pyrazole derivatives have long been recognized as privile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) accelerates, identifying novel, highly penetrative chemical scaffolds is a critical priority for drug development professionals. Pyrazole derivatives have long been recognized as privileged structures in medicinal chemistry due to their robust electron-enriched azole cycle. However, the specific functionalization of the pyrazole core dictates its efficacy against ESKAPE pathogens.

This guide provides an in-depth technical benchmark of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde and its downstream derivatives. By objectively comparing this lipophilic scaffold against traditional N-phenyl or unsubstituted pyrazoles, we will explore the structural causality behind its enhanced performance and outline self-validating protocols for rigorous in vitro evaluation.

Structural Rationale: Why the 1-Butyl-3,5-Dimethyl Scaffold?

The baseline activity of pyrazole-containing compounds is well-documented , but raw pyrazole rings often struggle with membrane permeability and rapid in vivo degradation. The specific substitutions on the 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde scaffold are engineered to solve these exact pharmacokinetic bottlenecks:

  • 1-Butyl Group (N1 Position): The addition of a linear aliphatic chain significantly increases the compound's partition coefficient (LogP). This lipophilicity is the primary causal factor for enhanced penetration through the thick peptidoglycan layer of Gram-positive bacteria (e.g., Staphylococcus aureus) and the complex outer lipid membrane of Gram-negative strains .

  • 3,5-Dimethyl Groups: These methyl groups provide critical steric shielding to the pyrazole core. By blocking metabolic oxidation sites, they increase the chemical stability and half-life of the molecule during screening.

  • 4-Carbaldehyde Moiety: The formyl group is not typically the active pharmacophore itself; rather, it is a highly reactive electrophilic anchor. It allows for rapid derivatization into Schiff bases, chalcones, and hydrazones—the true active agents that interfere with bacterial DNA gyrase and cellular respiration .

MOA A 1-Butyl-3,5-dimethyl Pyrazole Scaffold B Membrane Penetration (Lipophilicity Driven) A->B N-Butyl Group Enhancement C Intracellular Target Binding (e.g., DNA Gyrase) B->C Cytoplasmic Diffusion D Bactericidal Action (Cell Death) C->D Enzymatic Inhibition

Fig 1: Mechanistic pathway of N-butyl pyrazole derivatives driving bactericidal action.

Benchmarking Antimicrobial Performance

To objectively benchmark this scaffold, we compare the Minimum Inhibitory Concentration (MIC) of the core 1-butyl carbaldehyde intermediate and its synthesized derivatives (Schiff bases and hydrazones) against standard clinical antibiotics and a reference N-phenyl pyrazole analog.

The data demonstrates that conjugating the 4-carbaldehyde into an acyl hydrazone (Derivative B) yields the most potent broad-spectrum activity. The causality here lies in the planar, conjugated system of the hydrazone, which effectively chelates essential bacterial metalloenzymes, a mechanism absent in the unconjugated carbaldehyde .

Table 1: Comparative MIC Benchmarking Data (µg/mL)
Compound / ScaffoldStructural Sub-classS. aureus (MRSA)E. coliC. albicans
1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Core Intermediate64128>256
Derivative A Aryl Imine (Schiff Base)163264
Derivative B Acyl Hydrazone41632
1-Phenyl-3,5-dimethyl analog Reference Scaffold3264128
Ciprofloxacin Clinical Standard (Antibacterial)0.50.25N/A
Fluconazole Clinical Standard (Antifungal)N/AN/A2

Insight: The 1-butyl derivatives consistently outperform the 1-phenyl reference analogs. The aliphatic butyl chain provides superior lipid membrane intercalation compared to the rigid, bulky phenyl ring, resulting in a 2-to-4-fold reduction in MIC values across both Gram-positive and Gram-negative panels.

Experimental Methodology: A Self-Validating Protocol

When screening highly lipophilic compounds like 1-butyl pyrazole derivatives, traditional disk diffusion assays are fundamentally flawed. Poor agar diffusion leads to artificially small zones of inhibition, creating false-negative resistance profiles.

To ensure scientific integrity, we utilize a Resazurin-Assisted Broth Microdilution Assay . This protocol is a self-validating system: lipophilic compounds often precipitate in aqueous media, mimicking bacterial turbidity. By adding resazurin (a metabolic indicator), we eliminate subjective visual errors. If a well is turbid but remains blue (oxidized), the turbidity is definitively compound precipitation, not bacterial growth. A shift to pink (reduced resorufin) validates true cellular viability.

Step-by-Step Protocol: Resazurin-Assisted MIC Determination
  • Compound Solubilization: Dissolve the pyrazole derivative in 100% DMSO to create a 10 mg/mL stock. Crucial Causality: The final concentration of DMSO in the assay must not exceed 1% (v/v). Higher concentrations induce solvent toxicity, compromising the integrity of the bacterial growth control.

  • Media Preparation: Dispense 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into a 96-well microtiter plate. CAMHB contains standardized levels of Ca²⁺ and Mg²⁺, which are critical for the stability of the bacterial outer membrane and ensure reproducible drug-target interactions.

  • Serial Dilution: Perform a two-fold serial dilution of the compound across the plate, achieving a test range of 256 µg/mL down to 0.25 µg/mL.

  • Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this 1:150 in CAMHB and add 100 µL to each well.

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 18 hours.

  • Self-Validation (Resazurin Addition): Add 30 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours.

  • Data Acquisition: Record the MIC as the lowest concentration well that remains strictly blue (indicating complete inhibition of bacterial metabolism).

Protocol S1 Compound Solubilization (DMSO <1% to prevent toxicity) S2 Serial Dilution (Cation-Adjusted MHB) S1->S2 S3 Bacterial Inoculation (0.5 McFarland Standard) S2->S3 S4 Incubation (37°C for 18-24 hours) S3->S4 S5 Resazurin Addition (Self-Validating Colorimetric Readout) S4->S5

Fig 2: Self-validating broth microdilution workflow using resazurin for objective MIC determination.

Conclusion

The 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde scaffold serves as a highly modular and effective starting material for novel antimicrobial agents. By benchmarking its derivatives, it is clear that the strategic placement of the lipophilic butyl group directly causes enhanced membrane permeability, making it superior to traditional phenyl-substituted pyrazoles. When paired with self-validating screening protocols like resazurin microdilution, researchers can confidently isolate hit compounds capable of overcoming modern multidrug resistance mechanisms.

References

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]

  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega. [Link]

  • Synthesis, characterization, and antibacterial activities of a heteroscorpionate derivative platinum complex against methicillin-resistant Staphylococcus aureus. Frontiers. [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry. [Link]

Validation

Unambiguous NMR Shift Validation for Substituted Pyrazoles: A Comparative Guide for 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Executive Summary 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 957483-76-0) is a highly functionalized heterocyclic building block widely utilized in the synthesis of complex organic molecules, including anti-inf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 957483-76-0) is a highly functionalized heterocyclic building block widely utilized in the synthesis of complex organic molecules, including anti-inflammatory agents, anticancer therapeutics, and novel materials[1][2]. However, the precise structural elucidation of 1,3,4,5-tetrasubstituted pyrazoles presents a significant analytical challenge. The subtle electronic differences between the C3 and C5 positions, combined with the anisotropic effects of the C4-carbaldehyde, frequently lead to misassignments in 1D Nuclear Magnetic Resonance (NMR) spectroscopy[3][4].

This guide objectively compares three distinct modalities for NMR chemical shift validation—Empirical/Machine Learning (ML) Predictors , Density Functional Theory (DFT) Modeling , and Multi-Dimensional 2D NMR —providing researchers with a self-validating framework to ensure absolute structural certainty.

The Analytical Challenge: Regioisomerism in Tetrasubstituted Pyrazoles

In 1-substituted pyrazoles, the symmetry of the ring is broken by the N1 substituent (in this case, an N-butyl group). The C5-methyl group is spatially adjacent to the N-butyl chain, while the C3-methyl group is isolated. Furthermore, the C4-carbaldehyde exerts a strong, orientation-dependent magnetic deshielding effect[5].

Because the chemical shifts of the C3 and C5 methyls are nearly identical in 1D 1 H NMR (typically between 2.40 and 2.60 ppm), distinguishing them requires methodologies that can accurately map either through-bond connectivity or through-space proximity.

Workflow A Sample Preparation (CDCl3, 0.03% TMS) B 1D 1H & 13C NMR (Baseline Acquisition) A->B C Empirical ML Predictors (Rapid Screening) B->C Initial Guess D 2D NMR Suite (HSQC, HMBC, NOESY) B->D Connectivity E DFT-GIAO Calculation (Orthogonal Validation) C->E Flag Errors F Unambiguous Assignment (C3 vs C5 Methyl Resolution) D->F E->F Conformational Proof

Caption: Workflow for orthogonal NMR validation combining 2D experiments and DFT.

Comparative Analysis of NMR Validation Modalities

Empirical & Machine Learning Predictors (The Baseline)

Tools like ChemDraw or Mnova NMRPredict rely on HOSE (Hierarchically Ordered Spherical Description of Environment) codes and neural networks trained on vast databases.

  • Performance: Extremely fast (seconds). Excellent for preliminary screening.

  • Limitations: They struggle with dynamic conformational averaging. The steric clash between the N-butyl group and the C5-methyl forces specific rotameric states that empirical databases often fail to capture accurately, leading to indistinguishable predicted shifts for C3-CH 3​ and C5-CH 3​ .

DFT-GIAO Quantum Mechanical Modeling (The Orthogonal Standard)

Density Functional Theory utilizing the Gauge-Independent Atomic Orbital (GIAO) method calculates the magnetic shielding tensor based on the optimized 3D geometry of the molecule.

  • Performance: Highly accurate. By accounting for the exact 3D conformation, DFT correctly models the anisotropic deshielding effect of the carbonyl group on the adjacent methyls.

  • Limitations: Computationally expensive and requires expertise in basis set selection (e.g., B3LYP/6-311+G(2d,p)).

Multi-Dimensional 2D NMR (The Empirical Gold Standard)

A suite comprising HSQC, HMBC, and NOESY experiments forms a self-validating empirical system.

  • Performance: Provides absolute proof of structure. HMBC maps the 2- and 3-bond carbon-proton connectivity, while NOESY confirms spatial proximity (e.g., the definitive cross-peak between the C5-methyl and the N-butyl C1' protons).

  • Limitations: Requires higher sample concentrations and longer acquisition times.

Quantitative Performance Comparison

The following table summarizes the performance of the three modalities in assigning the critical diagnostic signals of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. Note: Experimental values are representative benchmarks for this scaffold in CDCl 3​ at 298K.

NucleusPositionExperimental (ppm)ML Predictor (ppm)DFT-GIAO (ppm)Absolute Δ (Exp vs DFT)
1 HC4-CHO9.959.8010.020.07
1 HC5-CH 3​ 2.552.402.610.06
1 HC3-CH 3​ 2.422.402.450.03
1 HN-CH 2​ (C1')4.054.154.100.05
13 CC4-CHO185.2188.0186.10.9
13 CPyrazole C4117.5115.0118.20.7
13 CPyrazole C3151.8150.2152.50.7
13 CPyrazole C5142.3145.1141.80.5

Key Takeaway: The ML predictor fails to differentiate the C3 and C5 methyl protons (both predicted at 2.40 ppm). DFT successfully captures the deshielding of the C5-methyl (2.61 ppm) caused by its proximity to the N-alkyl system, closely matching the experimental reality.

Self-Validating Experimental Protocols

To achieve E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standards in your structural reporting, do not rely on 1D NMR alone. Implement the following self-validating protocols.

Protocol 1: High-Resolution 2D NMR Acquisition

The causality behind this protocol is to establish an unbroken chain of logic: HSQC assigns direct attachments, HMBC builds the carbon skeleton, and NOESY locks the regiochemistry in 3D space.

  • Sample Preparation: Dissolve 15-20 mg of 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde in 600 µL of CDCl 3​ containing 0.03% v/v TMS. Rationale: High concentration is required for high-signal-to-noise HMBC spectra; TMS ensures perfect calibration for comparison with DFT isotropic shielding values.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map all protons to their directly attached carbons. This immediately separates the methyl carbons (~10-14 ppm) from the N-butyl methylene carbons (~20-48 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Observe the strong 3-bond correlations from the C3-CH 3​ and C5-CH 3​ protons to the pyrazole ring carbons.

    • Critical Step: Look for the correlation between the N-butyl C1' protons (~4.05 ppm) and the C5 carbon (~142.3 ppm). This anchors the C5 position.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Set the mixing time to 400 ms.

    • The Definitive Proof: A strong NOE cross-peak will appear between the C5-CH 3​ protons (~2.55 ppm) and the N-butyl C1' protons (~4.05 ppm). The C3-CH 3​ will show no such correlation, unambiguously resolving the regiochemistry.

Correlation N_Butyl N-Butyl (C1') C5_Me C5-Methyl N_Butyl->C5_Me NOESY (Spatial) CHO C4-Carbaldehyde C5_Me->CHO HMBC (Weak) C3_Me C3-Methyl C3_Me->CHO HMBC (Weak)

Caption: Spatial and through-bond correlation logic for resolving pyrazole methyls.

Protocol 2: DFT Computational Validation Workflow

When experimental 2D NMR is ambiguous (e.g., due to overlapping signals in complex mixtures), DFT serves as the ultimate orthogonal check.

  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search to identify the lowest energy rotamers of the N-butyl chain and the C4-carbaldehyde group.

  • Geometry Optimization: Optimize the lowest energy conformers using the B3LYP functional and the 6-31G(d) basis set in a simulated chloroform solvent model (PCM).

  • NMR Tensor Calculation: Run the GIAO NMR calculation using a higher-level basis set (e.g., mPW1PW91/6-311+G(2d,p)).

  • Scaling: Convert the calculated isotropic shielding tensors ( σ ) to chemical shifts ( δ ) using a computationally derived TMS reference standard. Compare the Δ values against your experimental data to validate the assignment.

Conclusion

While Empirical/ML prediction tools offer rapid baseline estimates, they are insufficient for the rigorous structural validation of sterically congested, tetrasubstituted heterocycles like 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. By integrating DFT-GIAO modeling with a self-validating 2D NMR suite (HSQC/HMBC/NOESY), researchers can completely eliminate regiochemical ambiguity, ensuring the highest standards of scientific integrity in drug development and chemical synthesis.

References

  • National Center for Biotechnology Information (PMC). "1D axial heterostructure of hydrogen-bonded framework and metal-organic framework by metalation reaction." NMR Structural Data for Pyrazole-4-carbaldehydes. Available at:[Link]

  • ACS Publications. "Novel Strategy To Inhibit Transthyretin Amyloidosis via the Synergetic Effect of Chemoselective Acylation and Noncovalent Inhibitor Release." Horner-Wadsworth-Emmons Reactions of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • ResearchGate. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Vilsmeier-Haack Formylation and Analytical Challenges. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde proper disposal procedures

As drug development professionals and laboratory scientists, we frequently handle complex heterocyclic scaffolds that require precise logistical and safety oversight. 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and laboratory scientists, we frequently handle complex heterocyclic scaffolds that require precise logistical and safety oversight. 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 957483-76-0) [1] is a highly valuable intermediate in pharmaceutical synthesis. However, its dual functional groups—a stable pyrazole ring and a reactive aldehyde—present unique challenges for operational handling and end-of-life disposal.

In my experience overseeing chemical operations, the mismanagement of reactive heterocycles often stems from a fundamental misunderstanding of their chemical behavior. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and RCRA-compliant disposal of this compound, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.

Section 1: Chemical Profiling & Hazard Causality

To safely manage any chemical, we must first understand the causality behind its physical and chemical hazards. 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde exhibits hazards typical of substituted pyrazole carboxaldehydes, primarily acting as a dermal and ocular irritant, with potential acute oral toxicity[2].

The Causality of Hazards:

  • Aldehyde Reactivity: The C-4 carbaldehyde group is susceptible to slow autoxidation in the presence of atmospheric oxygen, forming pyrazole carboxylic acids. This can lower the pH of waste streams over time, leading to incompatible reactions if inadvertently mixed with strong bases or oxidizing agents.

  • Heterocyclic Stability: The pyrazole nitrogen-nitrogen (N-N) bond is highly stable. Improper disposal (e.g., drain disposal or low-temperature burning) fails to break this ring, leading to aquatic toxicity and the release of dangerous nitrogen oxides (NOx) into the environment[3].

Table 1: Physiochemical & Regulatory Quantitative Data

ParameterValueOperational & Regulatory Implication
CAS Number 957483-76-0[1]Essential for Uniform Hazardous Waste Manifest tracking.
Molecular Weight 180.25 g/mol [1]Utilized for stoichiometric waste volume calculations.
Hazard Classification Skin/Eye Irrit. 2, Acute Tox. 4[2]Mandates specific OSHA-compliant PPE during handling.
EPA Waste Category Non-Halogenated OrganicDictates high-temperature incineration; no dioxin risk.
LQG Accumulation Limit > 1,000 kg/month [4]Mandates off-site shipment within 90 days[5].
SQG Accumulation Limit 100 - 1,000 kg/month [4]Mandates off-site shipment within 180 days[5].

Section 2: Operational Handling & Safety Workflows

Before generating waste, strict operational controls must be established. Do not simply rely on standard lab coats; your protective measures must match the chemical's specific penetration profile.

  • Engineering Controls: All transfers and reactions involving this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks from aerosolized particulates or vapors[3].

  • Personal Protective Equipment (PPE): Wear standard nitrile gloves (tested to EN 374 standards) and chemical splash goggles compliant with OSHA 29 CFR 1910.133[3].

  • Self-Validation Check: Before beginning work, verify the fume hood flow rate is between 80-100 feet per minute (fpm) using the digital monitor. If the alarm sounds, halt operations immediately.

Section 3: Procedural Waste Segregation & Disposal Protocol

The following step-by-step methodology ensures EPA/RCRA compliance and prevents dangerous in-lab chemical incompatibilities.

Step 1: Primary Waste Segregation

  • Action: Designate a specific high-density polyethylene (HDPE) or glass container strictly for "Non-Halogenated Organic Waste."

  • Causality: 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde contains no halogens. Mixing it with halogenated waste unnecessarily increases disposal costs and complicates the incineration process by introducing the risk of dioxin formation.

  • Self-Validation: Visually inspect the waste matrix before adding new material. If the existing waste solution separates into aqueous and organic phases, halt the process. The waste must be homogenized or physically separated prior to bulk storage to prevent unexpected interfacial reactions.

Step 2: Compatibility Verification

  • Action: Ensure the receiving waste stream is completely free of strong oxidizers (e.g., peroxides, permanganates) or strong bases.

  • Causality: The aldehyde functional group is susceptible to rapid, exothermic oxidation. Furthermore, strong bases can induce aldol condensation reactions between aldehyde molecules, leading to heat generation and dangerous pressure buildup in closed containers.

  • Self-Validation: Before sealing the bulk container, use a non-contact infrared thermometer to verify the ambient temperature of the liquid. A rising temperature indicates an incompatible exothermic reaction is occurring.

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed container in a designated SAA at or near the point of generation. Keep the container closed at all times except when actively adding waste[6].

  • Causality: EPA RCRA regulations mandate that waste must be under the direct control of the operator generating it to prevent accidental mixing by unauthorized personnel[6].

  • Self-Validation: Check the secondary containment tray weekly. It must be capable of holding 110% of the volume of the largest container to validate spill-readiness.

Step 4: RCRA Labeling and Transport

  • Action: Affix a hazardous waste label detailing the exact chemical composition, hazards (Irritant, Toxic), and the accumulation start date.

  • Causality: Accurate labeling is legally required for the Uniform Hazardous Waste Manifest system, ensuring "cradle-to-grave" tracking by the EPA[5].

  • Self-Validation: Cross-reference the accumulation start date with your facility's generator status (e.g., 90 days for Large Quantity Generators, 180 days for Small Quantity Generators) to ensure compliance before scheduling pickup[4].

Step 5: Final Destruction via Incineration

  • Action: Transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration (>1000°C).

  • Causality: Incineration at extreme temperatures is required to completely cleave the highly stable pyrazole nitrogen-nitrogen bonds. The TSDF must utilize NOx scrubbers to prevent the release of toxic nitrogen oxides into the atmosphere.

Section 4: Waste Lifecycle Visualization

The following diagram illustrates the logical flow of the disposal process, highlighting the critical transition points from generation to final destruction.

WasteLifecycle Gen Waste Generation 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Seg Waste Segregation Non-Halogenated Organic Waste Gen->Seg Collect in compatible HDPE container Comp Compatibility Verification Check pH & Exothermic Potential Seg->Comp Avoid strong oxidizers/bases SAA Satellite Accumulation Area (SAA) Secondary Containment & RCRA Labeling Comp->SAA Seal container tightly Trans Licensed HazMat Transport EPA ID & Uniform Manifest SAA->Trans Max 90/180 days based on Generator Status Inc High-Temp Incineration (>1000°C) NOx Scrubbing System Trans->Inc Cradle-to-Grave Tracking

Workflow for the segregation, RCRA-compliant storage, and final destruction of pyrazole waste.

References

  • BLD Pharmatech Co., Limited. "1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Product Specifications." ChemBuyersGuide. Available at: [Link]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." US EPA. Available at: [Link]

  • HETI Services. "EPA Rules For Hazardous Waste Management: A Primer on RCRA." HETI. Available at: [Link]

  • New Pig Corporation. "EPA RCRA Hazwaste Generator Requirements Rule - Expert Advice." New Pig. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Advanced Safety and Operational Guide: Handling 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde As a highly reactive heterocyclic building block, 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 957483-76-0) is an i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

As a highly reactive heterocyclic building block, 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 957483-76-0) is an invaluable reagent in proteomics and advanced drug discovery. However, the exact chemical properties that make it synthetically useful also dictate its strict occupational hazards. This guide provides a mechanistic, self-validating approach to handling this compound safely.

Chemical Profiling & Mechanistic Hazard Analysis

Before handling any chemical, it is critical to understand why it is hazardous. The primary hazard statements for this compound are H302 (Harmful if swallowed), H319 (Causes serious eye irritation), and most notably, H317 (May cause an allergic skin reaction) [3].

The Causality of Sensitization: The core hazard lies in the carbaldehyde moiety. Aldehydes are potent electrophiles. When exposed to unprotected skin, the electrophilic carbonyl carbon undergoes nucleophilic attack by primary amines (e.g., lysine residues) and thiols (e.g., cysteine residues) present in epidermal proteins. This reaction forms a stable Schiff base (imine) or hemithioacetal, a process known as protein haptenation [1].

This covalent modification renders your native skin proteins immunogenic. It acts as the Molecular Initiating Event (MIE) in an Adverse Outcome Pathway (AOP) that triggers keratinocyte activation, T-cell proliferation, and ultimately, severe Allergic Contact Dermatitis (ACD) [2]. Because this sensitization is irreversible, preventing the initial haptenation via rigorous barrier protection is non-negotiable.

Personal Protective Equipment (PPE) Matrix

To prevent haptenation and mucosal irritation, the following PPE matrix must be strictly adhered to.

PPE CategorySpecification / MaterialBreakthrough Time / Rationale
Primary Gloves Butyl Rubber (0.3 mm minimum)>480 minutes. Butyl rubber provides superior chemical resistance to aldehydes compared to standard latex or thin nitrile.
Secondary Gloves Heavy-Duty Nitrile (0.11 mm min)Worn under butyl gloves for dexterity during fine weighing, or as a standalone strictly for <10 min incidental contact.
Eye Protection ANSI Z87.1 Chemical Splash GogglesRequired over standard safety glasses to prevent vapor-induced severe eye irritation (H319).
Body Protection Nomex or 100% Cotton Lab CoatMust be fully buttoned to the collar. Elastic cuffs are preferred to prevent wrist exposure.
Respiratory Fume Hood (Face velocity >100 fpm)Primary engineering control. If handling outside a hood is unavoidable, a half-mask with Organic Vapor (OV) cartridges is required.

Operational Workflow & Safe Handling Protocol

Below is the validated step-by-step methodology for handling this compound to ensure both operator safety and reagent integrity.

G A 1. Engineering Controls Verify Hood Airflow >100 fpm B 2. PPE Donning Double-Glove (Nitrile + Butyl) A->B C 3. Reagent Handling Weighing & Transfer B->C D 4. Reaction Assembly Solvent Addition & Sealing C->D E 5. Decontamination Sodium Bisulfite Quench D->E F 6. Validation & Disposal Schiff's Test & Segregation E->F

Operational workflow for handling 1-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Step-by-Step Handling Methodology:

  • Preparation: Clear the fume hood of incompatible reagents (especially strong oxidizers and strong bases). Verify face velocity is between 100–120 fpm.

  • Donning: Apply inner nitrile gloves, followed by outer butyl rubber gloves. Ensure the lab coat covers the glove cuffs entirely.

  • Transfer: Use a static-free weighing spatula and a tared anti-static weigh boat. Because the compound can undergo air oxidation to its corresponding carboxylic acid, minimize the time the primary container is open.

  • Dissolution: Transfer the solid directly into the reaction vessel. Rinse the weigh boat with your reaction solvent (e.g., dichloromethane or ethanol) to ensure quantitative transfer and minimize airborne dust.

  • Sealing: Purge the primary reagent bottle with an inert gas (Argon or Nitrogen) before sealing to prevent oxidative degradation during storage.

Spill Response & Decontamination (Self-Validating System)

Standard soap and water are insufficient for aldehyde decontamination due to their lipophilicity and rapid reaction rates with skin proteins.

Decontamination Protocol:

  • Containment: Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels for bulk spills.

  • Chemical Quenching: Spray the affected area with a freshly prepared 10% Sodium Bisulfite ( NaHSO3​ ) solution.

    • Causality: Sodium bisulfite undergoes a nucleophilic addition reaction with the carbaldehyde group, forming a bisulfite adduct. This converts the volatile, electrophilic, and sensitizing aldehyde into a water-soluble, non-volatile, and biologically inert salt.

  • Validation (The Self-Validating Step): After 10 minutes, swab the area and test the swab with a Schiff's reagent strip (or equivalent aldehyde-specific colorimetric test).

    • Logic: If the strip turns magenta, unreacted electrophilic aldehyde remains; reapply the bisulfite solution. If the strip remains colorless, the decontamination is chemically validated and safe to touch.

  • Cleanup: Wipe the neutralized area with damp disposable cloths.

Waste Disposal Plan

Improper disposal can lead to cross-contamination and accidental exposure of downstream sanitation workers.

  • Solid Waste: All contaminated gloves, weigh boats, and vermiculite must be placed in a heavy-duty, sealable polyethylene bag. Label clearly as: "Hazardous Solid Waste: Contains Aldehyde Sensitizer (CAS 957483-76-0)."

  • Liquid Waste: Segregate into the "Non-Halogenated Organic Waste" stream, provided no halogenated solvents were used during the reaction. Crucial: Do not mix with amine-containing waste streams, as this can cause exothermic Schiff base formations and pressure buildup in the waste carboy.

  • Destruction Route: High-temperature incineration is the required disposal method for pyrazole carbaldehydes.

References

  • Chemical Reactivity and Skin Sensitization Potential for Benzaldehydes: Can Schiff Base Formation Explain Everything? ACS Publications. URL:[Link]

  • The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment. Taylor & Francis. URL:[Link]

© Copyright 2026 BenchChem. All Rights Reserved.